Isoconazole nitrate exerts its antifungal effect primarily by inhibiting the synthesis of ergosterol, a critical sterol component of fungal cell membranes [1] [2]. The table below details the key steps and consequences of this mechanism.
| Step | Description | Key Outcome |
|---|---|---|
| Target Enzyme | Inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1) [1] [3]. | Halts conversion of lanosterol to ergosterol [1]. |
| Metabolic Disruption | Causes accumulation of toxic sterol intermediates (e.g., lanosterol) and depletion of ergosterol [1]. | Disruption of fungal membrane integrity and function [1]. |
| Cellular Consequences | Increased membrane permeability, leakage of intracellular components, and inhibition of cell growth and division [1]. | Fungistatic and/or fungicidal effects [1]. |
This ergosterol-targeting mechanism provides broad-spectrum activity against dermatophytes, yeasts, molds, and some Gram-positive bacteria [4] [3]. Its low systemic absorption after topical application makes it suitable for treating superficial skin and vaginal infections [5] [6].
Beyond its primary antifungal action, this compound exhibits other biologically relevant activities:
The DOT script below illustrates the signaling pathway for this antitumor activity.
This compound induces antitumor effects via ROS-mediated cytotoxicity and a protective NRF2-MT pathway.
For researchers aiming to validate or explore these mechanisms, here are summaries of key experimental methodologies.
This standard protocol assesses the direct antifungal effect of this compound [4].
This cell-based protocol elucidates the novel antitumor mechanism [8].
The DOT script below visualizes this experimental workflow.
Experimental workflow for evaluating this compound's antitumor activity and ROS involvement.
The table below consolidates key quantitative data from the search results for easy reference.
| Parameter | Value / Range | Context / Measurement | Source |
|---|---|---|---|
| Common Topical Formulation | 1% (10 mg/g) Cream | Standard concentration for skin infections [9] [7]. | [9] [7] |
| Typical Dosage (Combination Cream) | Applied twice daily | For combination therapy (this compound + diflucortolone valerate) [7]. | [7] |
| Vaginal Pessary Single Dose | 600 mg | Effective single dose for vaginal candidiasis [5] [6]. | [5] [6] |
| Enzyme Inhibition (Primary Target) | Lanosterol 14α-demethylase (CYP51A1) | Key enzyme in fungal ergosterol biosynthesis pathway [1] [3]. | [1] [3] |
| Key Spectroscopic Methods (for Analysis) | FT-IR, UV-Vis, ¹H NMR | Used for structural characterization and computational validation [3]. | [3] |
Current evidence opens several promising avenues for further investigation:
Isoconazole nitrate functions primarily by inhibiting the enzyme lanosterol 14α-demethylase, a critical cytochrome P450 (CYP51A1) enzyme in the fungal ergosterol biosynthesis pathway [1] [2] [3]. This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylsterols and a depletion of ergosterol in the fungal cell membrane [3]. This compromises membrane integrity and function, resulting in increased cellular permeability and eventual cell death [2] [3].
Its broad-spectrum activity covers a wide range of pathogens as summarized in the table below.
| Pathogen Category | Specific Microorganisms | Key Citations |
|---|---|---|
| Dermatophytes | Various species causing tinea infections | [4] [3] |
| Yeasts | Candida albicans, other Candida species | [4] [3] |
| Moulds / Filamentous Fungi | Various species | [1] [3] |
| Gram-positive Bacteria | Staphylococcus, Streptococcus, Corynebacterium (e.g., C. minutissimum) | [1] [4] |
The mechanism of action is illustrated in the following pathway diagram.
This compound inhibits ergosterol synthesis, leading to fungal cell death.
This compound has the molecular formula C18H15Cl4N3O4 and a molecular weight of 479.14 g/mol [5]. It is characterized by poor aqueous solubility, which is a key challenge for its bioavailability [3].
| Property | Value / Description | Reference |
|---|---|---|
| Aqueous Solubility | 0.5088 ± 0.0062 mg/mL (in water) | [3] |
| Melting Point | 178 - 182 °C | [5] |
| BCS Classification | Class II (Low solubility, high permeability) | [3] |
A validated HPLC method for quantifying this compound purity and concentration is described below [3].
This protocol assesses the ability of methyl-β-cyclodextrin (M-β-CD) to form soluble inclusion complexes with this compound to enhance its solubility [3].
FT-IR, UV-vis, and 1H-NMR spectroscopy are used to confirm the formation of inclusion complexes and analyze molecular structure [1] [3]. The general workflow is as follows.
Workflow for spectroscopic characterization of this compound and its complexes.
This compound is a valuable tool in antifungal research, particularly for:
The geometric and electronic structure of Isoconazole is foundational to its function and interaction with biological targets.
Table: Key Heteroatom Charges in Isoconazole from DFT Calculations [1]
| Heteroatom | Mulliken (CAM-B3LYP) | CHelpG (CAM-B3LYP) | NBO (CAM-B3LYP) |
|---|---|---|---|
| N1 (Pyrrolic N) | -0.289 | -0.607 | -0.510 |
| N2 | 0.111 | 0.178 | -0.421 |
| O1 | -0.376 | -0.406 | -0.610 |
| Cl1 | -0.044 | -0.112 | 0.012 |
DFT calculations allow for the accurate prediction and assignment of experimental spectroscopic data.
Table: Recommended DFT Methods for Spectral Simulation of Isoconazole [1]
| Spectroscopic Technique | Recommended Functional/Method | Key Application |
|---|---|---|
| Geometry Optimization | CAM-B3LYP/6-31G(d,p) | Achieving the most stable molecular structure |
| IR Spectrum | CAM-B3LYP | Simulating vibrational modes and matching experimental FT-IR |
| UV-Vis Spectrum | B3LYP or Linear Response TD-DFT | Simulating electronic transitions and explaining spectral features |
| ¹H NMR Spectrum | B3LYP | Calculating chemical shifts for structural validation |
Theoretical DFT findings are supported and applied through experimental studies that enhance the drug's properties.
DFT and experimental workflow for this compound development.
For researchers aiming to reproduce or build upon these findings, here are the core methodological details.
DFT Computational Protocol:
Experimental Complexation via Spray-Drying:
The integration of DFT modeling and experimental formulation is a powerful approach for antifungal drug development. Future research could focus on DFT-based docking studies to precisely model the interaction between Isoconazole and its target enzyme, lanosterol 14-α-demethylase.
Theoretical studies using Density Functional Theory (DFT) provide a fundamental understanding of the vibrational characteristics of Isoconazole and its analogue, Bifonazole.
Table: Key FT-IR Spectral Bands and Assignments for Isoconazole from DFT Studies
| Vibrational Frequency Range (cm⁻¹) | Probable Assignment | Computational Functional |
|---|---|---|
| Varies by conformation | C-H stretching | CAM-B3LYP [1] |
| Varies by conformation | N-H stretching | CAM-B3LYP [1] |
| Varies by conformation | C=O stretching | CAM-B3LYP [1] |
| Varies by conformation | C-Cl stretching | CAM-B3LYP [1] |
Experimentally, FT-IR spectroscopy is crucial for confirming the identity of Isoconazole nitrate and for verifying the successful formation of inclusion complexes designed to enhance its solubility.
A major pharmaceutical challenge for this compound (ISN) is its poor aqueous solubility. The following workflow and diagram illustrate the process of creating and characterizing cyclodextrin inclusion complexes to overcome this limitation.
Table: Experimental Solubility Enhancement of this compound
| Formulation | Aqueous Solubility (mg/mL) | Enhancement Factor | Complexation Method |
|---|---|---|---|
| Pure this compound | 0.5088 ± 0.0062 [2] | - | - |
| ISN / M-β-CD Complex | 3.8869 ± 0.5084 [2] | ~7.6x | Spray-Drying |
| ISN / HP-β-CD Complex | 3.6550 [3] | ~7.2x | Spray-Drying |
FT-IR spectroscopy, combined with other analytical techniques, is vital for understanding the molecular properties of this compound and for developing advanced formulations. The integration of computational modeling guides spectral interpretation, while experimental FT-IR is key to confirming successful solubility-enhancement strategies like cyclodextrin complexation.
The table below summarizes the key UV-vis spectral characteristics of Isoconazole nitrate (ISN) from technical literature:
| Property | Description | Context & Conditions |
|---|---|---|
| Absorption Maxima (λmax) | 274 nm, 282 nm [1] [2] | Primary peaks observed in ethanol solution [1] [2]. |
| Linear Range | 5–60 μg/mL [3], 50–150 μg/mL [2] | Validated concentration ranges for quantitative analysis. |
| Molar Absorptivity (ε) | Not explicitly reported | Search results confirm quantitative use but do not provide molar absorptivity coefficient values. |
Researchers have developed and validated several methods for determining ISN using UV-vis spectroscopy, particularly in mixtures and formulations.
Below is a workflow for a basic quantitative assay of this compound based on the validated methods:
Workflow for the quantitative UV-vis analysis of this compound.
Key Considerations:
UV-vis spectroscopy plays a crucial role in characterizing formulations designed to overcome the poor aqueous solubility of ISN, a BCS Class II drug [5].
While existing data is robust for analytical and formulation work, further fundamental characterization could be valuable:
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| CAS Registry Number | 24168-96-5 [1] [2] |
| Molecular Formula | C18H15Cl4N3O4 (as the nitrate salt) [1] [2] |
| Molecular Weight | 479.14 g/mol [1] [2] |
| Chemical Structure | An imidazole derivative connected to a core containing multiple chlorine atoms and a nitrate group. [3] |
Since the explicit spectral values are not in the current results, here are practical steps you can take to acquire the full 1H NMR data:
Workflow for predicting the 1H NMR spectrum of this compound through structural analysis.
The NBO analysis for Isoconazole was performed within a broader Density Functional Theory (DFT) study to determine atomic charges and molecular electrostatic potential (MEP). The table below summarizes the key computational parameters and methodologies used.
| Aspect | Specification for Isoconazole |
|---|---|
| Primary Functional | CAM-B3LYP [1] [2] |
| Basis Set (Geometry) | 6-31G(d,p) [1] [2] |
| Basis Set (Single Point Energy/MEP) | 6-311++G(2d,3p) [1] [2] |
| Charge Calculation Methods | Mulliken, CHelpG, NBO [1] [2] |
| Solvation Model | Conductor-like Polarizable Continuum Model (CPCM) [1] [2] |
| Software | Gaussian [1] [2] |
The study compared atomic charges calculated using different methods. The data for key heteroatoms in Isoconazole are summarized below. Note that values for some atoms, particularly chlorines, were not fully detailed in the available excerpts.
| Atom | Role in Molecule | Charge (Mulliken) | Charge (CHelpG) | Charge (NBO) |
|---|---|---|---|---|
| N1 | Pyrrolic nitrogen of imidazole ring | -0.289 | -0.607 | -0.510 [1] [2] |
| N2 | Second nitrogen of imidazole ring | 0.111 | 0.178 | -0.421 [1] [2] |
| O1 | Oxygen atom from ether group | -0.376 | -0.406 | -0.610 [1] [2] |
A core finding was the significant variation in calculated charges depending on the method used. For example, the pyrrolic nitrogen (N1) was identified as the most negatively charged atom when using the CHelpG method, which fits the molecular electrostatic potential [1] [2]. This atom is crucial for coordinating the heme iron in the target CYP51A1 enzyme.
The following diagram illustrates the overall workflow for the spectroscopic and NBO analysis of Isoconazole, showing how the NBO calculation fits into the broader study.
Workflow for spectroscopic and NBO analysis of Isoconazole.
For researchers aiming to replicate or extend this work, here is a detailed protocol based on the study:
pop=nbo keyword in Gaussian software [1] [2].The current data has some limitations as a complete NBO analysis:
To obtain a more comprehensive NBO analysis, you may need to consult the primary source directly or perform the calculations using the provided methodological framework.
This compound is a broad-spectrum antimicrobial agent from the imidazole class used topically to treat fungal and some bacterial skin and vaginal infections [1] [2] [3].
Mechanism of Action: Its primary antifungal action is the inhibition of lanosterol 14-α-demethylase, a cytochrome P450 enzyme (CYP51A1). This disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to accumulation of toxic methylsterols and ultimately fungal cell death [4] [5]. Additional mechanisms include rapid reduction of cellular ATP and direct damage to the fungal cell membrane, which also underpin its antibacterial effects against Gram-positive bacteria [1] [2] [6].
Physicochemical Profile: The table below summarizes key properties of this compound.
| Property | Description |
|---|---|
| Chemical Formula | C({18})H({14})Cl({4})N({2})O (base); C({18})H({15})Cl({4})N({3})O(_{4}) (nitrate salt) [6] |
| Molecular Weight | 416.129 g/mol (base); 479.14 g/mol (nitrate salt) [1] [6] |
| CAS Number | 24168-96-5 (nitrate salt) [6] |
| Solubility (Water) | 0.5088 ± 0.0062 mg/mL (poor aqueous solubility) [5] |
| BCS Classification | Class II (Low solubility, high permeability) [5] |
A major research focus is overcoming the poor aqueous solubility of this compound. Cyclodextrin (CD) complexation has proven highly effective.
Cyclodextrin Complexation: Cyclodextrins form inclusion complexes that enhance drug solubility, stability, and bioavailability by encapsulating hydrophobic drug molecules within their hydrophobic internal cavity [8] [5].
Preparation and Characterization Methods: The diagram below illustrates the workflow for creating and analyzing cyclodextrin inclusion complexes.
Experimental workflow for this compound (ISN) inclusion complexes.
| Complex / Formulation | Preparation Method | Key Findings & Performance |
|---|---|---|
| ISN / M-β-CD [5] | Spray-Drying (SD) | ~7-fold solubility increase vs. pure ISN; higher drug content than FD. |
| ISN / M-β-CD [5] | Freeze-Drying (FD) | Significant solubility enhancement, though less than SD method. |
| ISN / HP-β-CD [8] | Spray-Drying | Solubility increased to 3.6550 mg/mL from 0.5088 mg/mL. |
| ISN / HP-β-CD in situ Gel [8] | Sol-Gel (with Poloxamer 407 & HPMC) | Sustained drug release; superior activity against C. albicans, C. glabrata, & C. krusei. |
This compound is an effective topical antifungal with a well-understood mechanism of action. Current research is successfully addressing its primary limitation of poor solubility through cyclodextrin complexation and advanced delivery systems like in situ gels. These innovations promise to enhance its bioavailability, efficacy, and patient compliance, paving the way for more effective topical antifungal therapies.
Isoconazole nitrate is an imidazole-class antifungal agent widely used in pharmaceutical preparations, particularly in combination with corticosteroids for treating inflamed superficial mycoses. The quantitative analysis of this compound is essential for pharmaceutical quality control and research purposes. UV spectrophotometry offers a rapid, cost-effective, and accessible analytical technique for determining this compound in both pure form and pharmaceutical formulations. These methods rely on the fundamental principle that organic compounds with chromophoric groups absorb ultraviolet light at characteristic wavelengths, with absorbance being proportional to concentration according to the Beer-Lambert law.
This compound contains an aromatic ring system with chlorine substituents and an imidazole ring that confer specific UV absorption characteristics. The compound exhibits well-defined absorption maxima in the UV region, typically between 274-282 nm when dissolved in ethanol, making it suitable for spectrophotometric determination. The molecular structure features multiple chlorine atoms and a conjugated system that contributes to its spectral properties. Advanced spectrophotometric methods have been developed to enable precise quantification even in complex matrices such as cream formulations, often without requiring extensive sample preparation or separation steps.
Researchers have developed and validated several spectrophotometric methods for determining this compound, each with distinct advantages and applications. The selection of an appropriate method depends on factors such as required sensitivity, sample complexity, available instrumentation, and analysis time. The following sections provide a comprehensive overview of the primary methods reported in the literature, with Table 1 summarizing their key characteristics and performance metrics.
The zero-order UV method represents the simplest approach, where absorbance measurements are taken directly at the maximum absorption wavelength of this compound. Research has identified the optimal wavelength for this method as 274 nm in ethanol, with the compound exhibiting a linear range of 50-150 mg/mL [1]. This method offers excellent precision with relative standard deviation values not exceeding 0.22%, making it suitable for routine quality control of pure drug substances.
For more complex situations where this compound is formulated with other active compounds, first-derivative spectrophotometry provides enhanced selectivity. This technique effectively resolves overlapping spectral bands by measuring the first derivative of absorbance with respect to wavelength (dA/dλ). For simultaneous determination with diflucortolone valerate in cream formulations, specific wavelengths of 240.2 nm for this compound and 247.8 nm for diflucortolone valerate have been established using a methanol-water (3:1, v/v) solvent system [2] [3]. This method successfully eliminates spectral interference between the two compounds, with validated linear ranges of 2.40-40.0 μg/mL for diflucortolone valerate and 60.0-260 μg/mL for this compound [2] [3].
For the simultaneous analysis of this compound in combination with other drugs, several ratio spectra-based methods have been developed that offer superior resolution of overlapping spectra. These methods represent more advanced approaches that enhance selectivity through mathematical processing of spectral data:
These methods have demonstrated excellent performance for simultaneous determination of this compound and diflucortolone valerate in cream formulations, with detailed validation parameters summarized in Table 1 [4].
Table 1: Performance Characteristics of Different Spectrophotometric Methods for this compound
| Method | Wavelength (nm) | Linear Range (μg/mL) | Recovery (%) | Precision (RSD%) | Applications |
|---|---|---|---|---|---|
| Zero-order UV [1] | 274 | 50-150 | 100.02 ± 0.22 | ≤0.22 | Pure form analysis |
| First-Derivative [2] [3] | 240.2 | 60.0-260 | 99.67 ± 0.742 | <1.5 | Cream formulations (with DIF) |
| Constant Center (CC) [4] | Ratio spectra based | 65-850 | 100.59 ± 0.525 | <1.0 | Cream formulations (with DIF) |
| Ratio Difference (RD) [4] | Ratio spectra based | 65-850 | 99.68 ± 0.721 | <1.0 | Cream formulations (with DIF) |
| First Derivative of Ratio (1DD) [4] | Ratio spectra based | 65-850 | 99.67 ± 0.742 | <1.0 | Cream formulations (with DIF) |
| Mean Centering (MC) [4] | Ratio spectra based | 65-850 | 101.37 ± 0.958 | <1.0 | Cream formulations (with DIF) |
| Principal Component Regression (PCR) [2] [3] | 242-298 (29 wavelengths) | 60.0-260 | 99.85 ± 0.65 | <1.5 | Cream formulations (with DIF) |
The following diagram illustrates the logical decision process for selecting the appropriate spectrophotometric method based on your analytical requirements:
Primary Standard Stock Solution (1000 μg/mL):
Working Standard Solutions:
Zero-Order Method Parameters [1]:
First-Derivative Method Parameters [2] [3]:
Ratio Spectra Methods Parameters [4]:
For all methods, construct calibration curves by plotting the measured response (absorbance, derivative value, or ratio value) against the corresponding concentration of this compound standard solutions. Calculate the regression equation using the least squares method:
[ y = mx + c ]
Where y is the measured response, m is the slope, c is the intercept, and x is the concentration in μg/mL.
Table 2: Validation Parameters for Spectrophotometric Determination of this compound
| Validation Parameter | Acceptance Criteria | Zero-Order Method | First-Derivative Method | Ratio Difference Method |
|---|---|---|---|---|
| Linearity Range (μg/mL) | - | 50-150 [1] | 60-260 [2] | 65-850 [4] |
| Correlation Coefficient (r²) | ≥0.995 | 0.9998 [1] | 0.9995 [2] | 0.9996 [4] |
| Precision (RSD%) | ≤2.0 | ≤0.22 [1] | ≤1.5 [2] | ≤1.0 [4] |
| Accuracy (% Recovery) | 98-102 | 100.02 [1] | 99.67 [2] | 99.68 [4] |
| LOD (μg/mL) | - | 0.5* | 1.2 [2] | 0.8 [4] |
| LOQ (μg/mL) | - | 1.5* | 3.6 [2] | 2.4 [4] |
*Estimated based on typical signal-to-noise ratios
Calculate the concentration of this compound in the sample solution using the regression equation obtained from the calibration curve. For cream formulations, calculate the percentage content using the following formula:
[ \text{% Content} = \frac{C \times V \times D}{W} \times 100 ]
Where:
The spectrophotometric determination of this compound offers robust, cost-effective analytical methods suitable for various applications from routine quality control to research and development. The selection of an appropriate method depends on the specific analytical requirements, with zero-order methods being sufficient for pure substances while derivative and ratio methods provide the necessary selectivity for formulated products. These methods have been comprehensively validated according to standard analytical guidelines and demonstrate excellent accuracy, precision, and linearity across clinically relevant concentration ranges. The protocols described herein provide reliable analytical procedures that can be readily implemented in most quality control laboratories with basic spectrophotometric capabilities.
The combination therapy of isoconazole nitrate (ISO), a broad-spectrum imidazole antifungal, and diflucortolone valerate (DIF), a potent topical corticosteroid, represents an important treatment approach for inflammatory dermatomycoses where fungal infection is accompanied by significant inflammation and eczematous skin reactions [1] [2]. This combination product is marketed under various brand names including Travocort, which contains 1% this compound and 0.1% diflucortolone valerate in a cream formulation [2]. The synergistic therapeutic effects of this combination arise from their complementary mechanisms of action: isoconazole inhibits fungal growth by targeting cytochrome P450 enzymes essential for ergosterol synthesis, while diflucortolone valerate suppresses inflammation through binding to glucocorticoid receptors and inhibiting the release of inflammatory mediators [1] [3].
From an analytical perspective, the simultaneous quantification of these compounds in pharmaceutical formulations presents significant challenges due to their differing chemical properties, concentration ranges, and potential interference from excipients [4] [5]. The need for robust analytical methods that can accurately determine both components in quality control settings has led to the development of various chromatographic and spectrophotometric approaches. This document provides detailed application notes and standardized protocols for the simultaneous determination of this compound and diflucortolone valerate using high-performance liquid chromatography (HPLC) and thin-layer chromatography-densitometry (TLC-densitometry) methods, complete with validation data as per International Conference on Harmonization (ICH) guidelines [4] [6].
The reverse-phase HPLC method provides a robust, sensitive, and precise approach for the simultaneous quantification of this compound and diflucortolone valerate in pharmaceutical cream formulations. This technique leverages differential partitioning between a stationary hydrophobic phase and a mobile hydrophilic phase to achieve efficient separation of the two active compounds from each other and from formulation excipients [4] [6]. The method offers excellent accuracy and precision with the advantage of automation capability, making it suitable for high-throughput quality control environments where reliable and reproducible results are essential for batch release testing and stability studies [7].
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile: Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 μL |
| Column Temperature | Ambient (25±2°C) |
| Run Time | 10 minutes |
| Retention Time (ISO) | 4.7 minutes [6] |
| Retention Time (DIF) | 3.6 minutes [6] |
Primary Stock Solutions: Accurately weigh 100 mg of this compound and 20 mg of diflucortolone valerate reference standards into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with mobile phase to obtain concentrations of 1000 μg/mL for ISO and 200 μg/mL for DIF [4].
Working Standard Solutions: Prepare mixed working standards by appropriate dilution of the stock solutions with mobile phase to obtain concentration ranges of 10-90 μg/mL for ISO and 2-18 μg/mL for DIF [4]. These solutions should be prepared fresh daily or stored at 4°C for a maximum of 72 hours.
Accurately weigh a quantity of cream formulation equivalent to approximately 10 mg of this compound and 2 mg of diflucortolone valerate into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes with occasional shaking to ensure complete extraction of the active ingredients. Cool to room temperature, dilute to volume with mobile phase, and mix well. Filter through a 0.45 μm membrane filter, discarding the first 2-3 mL of filtrate [4] [5]. The final concentration should fall within the working range of the calibration curve.
Figure 1: HPLC Analysis Workflow for Simultaneous Determination of ISO and DIF
The TLC-densitometric method provides an alternative, cost-effective approach for the simultaneous analysis of this compound and diflucortolone valerate in combined dosage forms. This method utilizes silica gel stationary phase with an optimized solvent system to achieve physical separation of the components, followed by densitometric detection at specific wavelengths for each compound [4] [6]. The technique offers advantages of simultaneous multiple sample processing, reduced solvent consumption, and no requirement for expensive instrumentation, making it particularly suitable for laboratories with budget constraints or for routine screening analyses where high throughput is prioritized over extreme precision [4].
Table 2: Optimized TLC-Densitometric Conditions
| Parameter | Specification |
|---|---|
| Stationary Phase | Pre-coated silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate: Chloroform: Toluene (60:10:10, v/v/v) |
| Development Distance | 8 cm |
| Saturation Time | 20 minutes at room temperature |
| Scanning Wavelength (ISO) | 215 nm |
| Scanning Wavelength (DIF) | 237 nm |
| Slit Dimensions | 5 × 0.2 mm |
| Application Volume | 10 μL |
| Band Width | 6 mm |
Standard Solutions: Accurately weigh 10 mg of this compound and 10 mg of diflucortolone valerate reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol to obtain stock solutions of 1000 μg/mL. Prepare working standard solutions by appropriate dilution to obtain concentration ranges of 0.1-4.0 μg/spot for ISO and 0.1-1.4 μg/spot for DIF [4].
Sample Solution: Weigh accurately a quantity of cream equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add about 8 mL of methanol, sonicate for 10 minutes, cool to room temperature, and dilute to volume with methanol. Mix well and filter through a 0.45 μm syringe filter. Further dilute as needed to fall within the calibration range [4].
The specificity of both HPLC and TLC-densitometric methods was demonstrated through complete baseline separation of this compound and diflucortolone valerate peaks with resolution factors greater than 2.0 [4] [6]. In the HPLC method, the compounds showed well-defined peaks at retention times of 4.7 minutes for ISO and 3.6 minutes for DIF without interference from formulation excipients [6]. For the TLC-densitometric method, the separation was confirmed by distinct bands with Rf values of approximately 0.45 for ISO and 0.65 for DIF, with no interfering spots from placebo formulations at the same migration distances [4]. The peak purity was established by comparing UV spectra of standard and sample peaks at three different regions (peak start, apex, and peak end) using photodiode array detection in HPLC and multi-wavelength scanning in TLC-densitometry [4].
Table 3: Linearity and Range Data for HPLC and TLC-Densitometric Methods
| Parameter | HPLC Method | TLC-Densitometric Method |
|---|---|---|
| ISO Range | 10-90 μg/mL [4] | 0.1-4.0 μg/spot [4] |
| DIF Range | 2-18 μg/mL [4] | 0.1-1.4 μg/spot [4] |
| ISO Regression Equation | Y = 34582.5X + 1284.6 [4] | Y = 12564.8X + 845.2 [4] |
| DIF Regression Equation | Y = 42875.2X + 985.3 [4] | Y = 18452.6X + 642.8 [4] |
| ISO Correlation Coefficient (r²) | 0.9998 [4] | 0.9996 [4] |
| DIF Correlation Coefficient (r²) | 0.9997 [4] | 0.9995 [4] |
The linearity of both methods was evaluated by analyzing a series of standard solutions at different concentration levels. The peak responses showed excellent linear correlation with analyte concentrations across the specified ranges, with correlation coefficients (r²) greater than 0.999 for both compounds in both methods [4]. The sensitivity of the methods was determined by calculating limit of detection (LOD) and limit of quantitation (LOQ) values based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOD values for HPLC were 0.5 μg/mL for ISO and 0.1 μg/mL for DIF, while for TLC-densitometry, LOD values were 0.03 μg/spot for ISO and 0.02 μg/spot for DIF [4].
The accuracy of both methods was determined by standard addition recovery studies at three different concentration levels (80%, 100%, and 120% of target concentration) using placebo spiking. The mean percentage recoveries were 99.95% ± 0.866% for ISO and 99.98% ± 0.744% for DIF in the HPLC method, and 100.19% ± 0.956% for ISO and 100.1% ± 0.689% for DIF in the TLC-densitometric method [4]. The high recovery rates with low standard deviations indicate excellent accuracy and minimal interference from formulation matrices.
Precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies using six replicate determinations at 100% concentration level. The relative standard deviation (RSD) for intra-day precision was less than 1% for both analytes in both methods, while inter-day precision RSD values were less than 1.5%, demonstrating acceptable method precision [4] [6]. The results confirm that both methods provide reproducible data under normal operating conditions and variations that might occur between different analysts and days.
Figure 2: Method Validation Parameters and Acceptance Criteria for ISO and DIF Analysis
The robustness of both analytical methods was evaluated by deliberately introducing small, deliberate variations in method parameters and measuring the impact on analytical results. For the HPLC method, parameters varied included mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) [4] [6]. For the TLC-densitometric method, variations included mobile phase composition (±2% for each component), development distance (±5 mm), chamber saturation time (±5 minutes), and spotting volume (±1 μL) [4]. In all cases, the methods demonstrated minimal impact on retention factors (HPLC), Rf values (TLC), peak areas, and resolution, confirming that both methods remain reliable under normal operational variations encountered in routine laboratory practice.
The developed HPLC and TLC-densitometric methods have been successfully applied to the simultaneous quantification of this compound and diflucortolone valerate in commercial cream formulations, including Travocort and other branded products [4] [2]. Both methods provide reliable assay results for the determination of active ingredient content in finished products, with the HPLC method being particularly suitable for automated high-throughput analysis in quality control laboratories, while the TLC-densitometric method offers a cost-effective alternative for resource-limited settings [4] [6]. The methods have demonstrated excellent accuracy and precision when applied to actual pharmaceutical formulations, with no interference from common cream excipients such as cetostearyl alcohol, liquid paraffin, white soft paraffin, polysorbate 60, sorbitan stearate, or disodium edetate [4] [2].
The HPLC method has been particularly valuable as a stability-indicating method for simultaneously monitoring the degradation of both active ingredients under various stress conditions [7]. Forced degradation studies conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions have demonstrated that the method can effectively separate degradation products from the parent peaks, enabling accurate quantification of the intact actives [7]. The method shows that this compound is particularly susceptible to oxidative degradation, while diflucortolone valerate shows significant degradation under alkaline hydrolytic conditions. These stability-indicating properties make the method invaluable for accelerated stability studies and shelf-life determination of the combined dosage form during product development [7].
Table 4: Comparative Analysis of HPLC and TLC-Densitometric Methods
| Parameter | HPLC Method | TLC-Densitometric Method |
|---|---|---|
| Analysis Time | ~10 minutes per sample [4] | ~60 minutes for multiple samples [4] |
| Cost per Analysis | High (expensive instrumentation and solvents) | Low (minimal equipment and solvent costs) |
| Sensitivity | Excellent (LOD: 0.1-0.5 μg/mL) [4] | Good (LOD: 0.02-0.03 μg/spot) [4] |
| Precision | Excellent (RSD < 1%) [4] | Good (RSD < 1.5%) [4] |
| Automation Potential | High (auto-sampler, data processing) | Low (manual application and development) |
| Sample Throughput | Moderate (sequential analysis) | High (parallel analysis of multiple samples) |
| Solvent Consumption | Higher (continuous flow) | Lower (small volume in chamber) |
| Recommended Use | Quality control labs, stability studies | Routine screening, resource-limited settings |
The detailed application notes and protocols presented in this document provide comprehensive methodologies for the simultaneous determination of this compound and diflucortolone valerate in combined pharmaceutical formulations. Both the HPLC and TLC-densitometric methods have been optimized and validated according to ICH guidelines, demonstrating excellent accuracy, precision, specificity, and linearity across the specified concentration ranges [4] [6]. The HPLC method offers advantages of automation, precision, and sensitivity, making it particularly suitable for regulated quality control environments and stability studies, while the TLC-densitometric method provides a cost-effective alternative for routine analysis and resource-limited settings [4].
The selection between these methods depends on the specific analytical requirements, available resources, and intended application. For stability-indicating analysis and method transfer between laboratories, the HPLC method is recommended due to its superior precision and automation capabilities [7]. For routine quality control where cost-effectiveness is paramount and multiple samples need to be analyzed simultaneously, the TLC-densitometric method offers a reliable alternative [4]. Both methods have been proven to effectively separate and quantify the active ingredients without interference from formulation excipients, making them valuable tools for pharmaceutical analysis of this important combination therapy used in the treatment of inflammatory fungal skin infections [2].
While ratio derivatives spectrophotometry is a known technique for analyzing drug mixtures, the following validated methods from recent research can effectively quantify this compound, both as a single agent and in combination with other drugs.
This method is ideal for the rapid, simultaneous quantification of this compound (ISO) and Diflucortolone Valerate (DIF) in cream formulations without requiring a prior separation step [1].
The workflow for this method can be visualized as follows:
HPLC is the most frequently employed method for azole antifungal analysis due to its high sensitivity, accuracy, and reliability. The following protocol is specific for this compound purity and quantification [2] [3].
The table below summarizes the key validation parameters for this HPLC method [2] [3]:
| Parameter | Result / Specification |
|---|---|
| Linearity (R²) | 0.9998 |
| Accuracy (Recovery) | 99.24% - 101.19% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | 1.30 μg/mL |
| Limit of Quantification (LOQ) | 3.95 μg/mL |
A key challenge in working with this compound is its inherently poor aqueous solubility (0.5088 mg/mL), which classifies it as a BCS Class II drug. A prominent strategy to overcome this is forming an inclusion complex with Methyl-β-Cyclodextrin (M-β-CD) [2] [3].
The following diagram illustrates the experimental workflow for creating and analyzing these inclusion complexes:
For researchers analyzing this compound:
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require information on other specific analytical techniques, please feel free to ask.
The table below summarizes the key analytical techniques identified for the quantification of Isoconazole, particularly in combination with corticosteroids, which is a common pharmaceutical formulation.
| Method Name | Principle / Type | Analytes | Key Instrumental Parameters | Performance Characteristics | Reference |
|---|---|---|---|---|---|
| Derivative and Derivative of the Ratio Spectrophotometry [1] | UV-Vis Spectrophotometry | Isoconazole Nitrate & Diflucortolone Valerate | Not specified in detail; relies on mathematical processing of spectral data. | Effective for resolving overlapping spectra in combined dosage forms. [1] |
| HPLC with DAD Detection [1] | Reversed-Phase HPLC | Various Corticosteroids & Combined Drugs | - Column: C18 column
Here are the step-by-step procedures for the two most relevant methods based on the search results.
This method is suitable for the simultaneous quantification of Isoconazole in a fixed-dose combination cream.
Sample Preparation:
Chromatographic Conditions:
5.0:4.0:1.0 v/v/v.Validation Notes: The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.
While not specific to Isoconazole, this protocol for similar formulations can be adapted and used as a robust reference.
Sample Preparation:
Chromatographic Conditions:
System Suitability: The method should be tested for resolution, tailing factor, and theoretical plates using a standard solution.
The following diagram illustrates a logical workflow for developing and validating an analytical method for Isoconazole, based on standard practices in pharmaceutical analysis.
The search results indicate that while HPLC is the most prevalent and preferred method for analyzing azole-corticosteroid combinations (accounting for ~60% of studies) [1], there is a clear opportunity for further development of spectrophotometric techniques.
Isoconazole nitrate is a broad-spectrum imidazole antifungal agent used predominantly in topical preparations for superficial skin and vaginal infections. Its primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway in fungi. This inhibition disrupts fungal cell membrane integrity, leading to increased permeability and eventual cell death [1] [2]. Despite its therapeutic efficacy, Isoconazole's analysis in complex matrices like creams can be challenging, necessitating robust analytical methods that do not require preliminary separation.
The Mean Centering (MC) method is a sophisticated spectrophotometric technique that falls under the category of ratio spectrum manipulation methods. It is designed for the simultaneous quantification of multiple analytes in a mixture without prior physical separation. The core principle involves transforming the conventional absorption spectra of mixtures into ratio spectra and subsequently applying a mean centering algorithm. This process effectively eliminates the contribution of interfering components, allowing for the direct quantification of the target analyte based on its unique signal in the presence of others like Diflucortolone Valerate [3].
While the search results confirm the use of the Mean Centering method for Isoconazole, a detailed, step-by-step protocol from instrument calibration to sample calculation was not available in the sources obtained. The following workflow synthesizes the general steps involved in such methods based on the comparative data.
The following table summarizes the key validation parameters for four spectrophotometric methods, including the Mean Centering (MC) method, as reported in a comparative study [3].
Table 1: Comparative analytical performance data for the spectrophotometric determination of Isoconazole (ISO) and Diflucortolone valerate (DIF)
| Parameter | Method A (CC) | Method B (RD) | Method C (1DD) | Method D (MC) |
|---|---|---|---|---|
| Linear Range (ISO) | 5-60 μg mL⁻¹ | 5-60 μg mL⁻¹ | 5-60 μg mL⁻¹ | 5-60 μg mL⁻¹ |
| Linear Range (DIF) | 65-850 μg mL⁻¹ | 65-850 μg mL⁻¹ | 65-850 μg mL⁻¹ | 65-850 μg mL⁻¹ |
| Mean % Recovery (ISO) | 100.59 ± 0.525 | 99.68 ± 0.721 | 99.67 ± 0.742 | 101.37 ± 0.958 |
| Mean % Recovery (DIF) | 101.60 ± 1.056 | 101.33 ± 0.702 | 101.31 ± 1.476 | 102.69 ± 1.009 |
The logical flow for conducting an analysis using the Mean Centering method, inferred from the context, is visualized below.
A significant challenge in formulating and analyzing Isoconazole is its poor aqueous solubility, classified as a BCS Class II drug (low solubility, high permeability). A recent 2025 study demonstrated that forming an inclusion complex with Methyl-β-cyclodextrin (M-β-CD) via spray-drying could enhance its aqueous solubility approximately seven-fold. This approach is highly relevant for analysts, as solubility can impact the preparation of standard solutions and the extraction of the drug from cream formulations [4].
The antifungal activity of Isoconazole, central to its therapeutic application, operates through a well-defined biochemical pathway.
The Mean Centering spectrophotometric method represents a powerful, reproducible, and non-sophisticated analytical tool for the simultaneous determination of this compound in its combined dosage forms. The method demonstrates excellent percentage recovery and operates effectively within a defined linearity range, making it a viable alternative to official methods for quality control in pharmaceutical analysis [3]. Its utility is further underscored by the ongoing research into improving the physicochemical properties of Isoconazole, such as its solubility, which can directly impact analytical method development [4].
This compound (ISN) is a broad-spectrum antifungal agent from the imidazole class that demonstrates potent activity against dermatophytes, yeasts, molds, and Gram-positive bacteria. Its primary mechanism of action involves inhibition of the fungal enzyme 14α-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes. This disruption leads to accumulation of toxic sterol precursors and ultimately fungal cell death. Despite its potent antifungal properties, ISN faces significant formulation challenges due to its poor aqueous solubility (0.5088 ± 0.0062 mg/mL in water) and light sensitivity, which substantially limit its bioavailability and therapeutic potential. According to the Biopharmaceutics Classification System (BCS), ISN is categorized as a Class II drug, characterized by low solubility but high permeability, making solubility enhancement a crucial aspect of formulation development [1] [2].
The therapeutic effectiveness of topical antifungal treatments depends not only on drug potency but also on the formulation's ability to deliver effective concentrations to the target sites in the skin. For ISN, these targets include both the stratum corneum and the hair follicles, which can serve as reservoirs for microbial pathogens. Recent research has demonstrated that effective topical formulations must reach not only the skin surface but also penetrate these deeper structures to eradicate follicular microbial reservoirs that can cause reinfection. Therefore, optimal ISN formulation development must address both solubility enhancement and targeted delivery to relevant skin structures [3].
Cyclodextrins (CDs) are cyclic oligosaccharides with hydrophobic internal cavities and hydrophilic exteriors that can form inclusion complexes with poorly soluble drugs like ISN. The natural CDs (α-, β-, and γ-CD) and their derivatives have been extensively investigated for solubility enhancement. Among these, methyl-β-cyclodextrin (M-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) have demonstrated particular effectiveness for ISN complexation due to their superior aqueous solubility and complexation efficiency compared to native β-CD [1] [4].
Table 1: Comparison of Cyclodextrin Complexation Efficacy for ISN
| Complexation Parameter | M-β-CD Complex | HP-β-CD Complex | Physical Mixture |
|---|---|---|---|
| Aqueous solubility (mg/mL) | 3.8869 ± 0.5084 | 3.6550 ± 0.421 | 0.5088 ± 0.0062 |
| Solubility enhancement (fold) | ~7.6 | ~7.2 | 1 (base) |
| Apparent stability constant Ks (M⁻¹) | 2711 | Similar range expected | Not applicable |
| Complexation efficiency | 1.417 | Similar range expected | Not applicable |
| Optimal molar ratio | 1:1 | 1:1 | Not applicable |
The spray-drying technique has proven superior to freeze-drying for preparing ISN/CD inclusion complexes, yielding products with higher drug content and enhanced solubility. The following protocol details the optimal procedure:
Preparation of Solutions: Dissolve ISN in methanol and M-β-CD (or HP-β-CD) in purified water, maintaining a 1:1 molar ratio between ISN and CD. The organic solvent should be pharmaceutical grade, and water should be purified (USP grade) to prevent interference with complex formation [1] [4].
Mixing Procedure: Combine the two solutions using a magnetic stirrer at medium speed (300-500 rpm) for 2 hours at room temperature to ensure proper interaction between ISN and CD before the drying process. The resulting mixture should be a clear solution without visible particulates [1].
Spray-Drying Parameters: Use a spray dryer equipped with a 0.7 mm diameter nozzle. Set the inlet temperature to 100°C and the outlet temperature to 60°C with a feed rate of 7 mL/min. The atomization air flow should be set to achieve a fine mist, typically between 2-4 L/min depending on the equipment. These parameters optimize particle formation while preventing thermal degradation of ISN [1] [4].
Collection and Storage: Collect the dried powder in airtight containers and store in a desiccator at room temperature protected from light. The resulting inclusion complex should appear as a fine, white to off-white powder with free-flowing properties [1].
Phase solubility studies are essential for characterizing the complexation between ISN and CDs and determining the stoichiometry and stability constant of the inclusion complex:
Sample Preparation: Prepare a series of CD solutions (M-β-CD or HP-β-CD) in distilled water with concentrations ranging from 2 mM to 20 mM. Add an excess amount of ISN (approximately 20 mg) to each CD solution in 20 mL glass vials. Include a control sample without CD for baseline solubility determination [1] [4].
Equilibration Conditions: Shake the samples continuously using a horizontal mechanical shaker at 25°C for 24 hours, which has been confirmed as sufficient time to reach equilibrium. Maintain constant temperature using a water bath or environmental chamber to ensure reproducible results [1].
Sample Analysis: After equilibration, filter the solutions through 0.45 μm nylon membrane filters to remove undissolved drug. Dilute the filtrates appropriately and analyze by validated HPLC method. Perform all measurements in triplicate to ensure statistical reliability [1].
Data Processing: Plot the concentration of dissolved ISN versus CD concentration to generate the phase solubility diagram. Classify the diagram according to Higuchi and Connors. Calculate the apparent stability constant (K_s) using the formula: K_s = slope / [intercept(1 - slope)], where the slope is obtained from the linear regression of the phase solubility plot [1].
For vaginal applications, a thermosensitive in situ gel system provides enhanced residence time and sustained drug release. The following formulation strategy has proven effective for ISN:
Polymer System: Combine Pluronic F127 (18-20% w/v) as the thermosensitive polymer with hydroxypropyl methylcellulose (HPMC; 1-2% w/v) as a mucoadhesive agent in purified water. The combination of these polymers creates a system that is liquid at room temperature but forms a gel at body temperature, facilitating easy administration followed by prolonged residence at the application site [4].
Incorporation of ISN Complex: Incorporate the pre-formed ISN/HP-β-CD inclusion complex (equivalent to 1% ISN) into the polymer solution under gentle stirring to avoid foam formation. The final formulation should be homogeneous without visible particles [4].
Characterization Tests: Evaluate the gelation temperature using a thermostatic water bath with magnetic stirring, determining the temperature at which the solution loses fluidity. Assess rheological properties using a rotational viscometer at both room and physiological temperatures (25°C and 37°C). Perform in vitro release studies using Franz diffusion cells with synthetic membranes and simulated vaginal fluid (SVF) as the receptor medium [4].
A validated HPLC method is essential for accurate quantification of ISN in various formulations and during penetration studies:
Chromatographic Conditions: Use a VDSpher 100 C18-E column (250 × 4.6 mm, 5 μm) or equivalent C18 column. The mobile phase should consist of a 50:50 (v/v) mixture of methanol and potassium dihydrogen phosphate buffer (20 mM, pH adjusted to 6.8). Set the flow rate to 0.5 mL/min with the column oven maintained at 40°C and detection wavelength at 210 nm. The injection volume should be 20 μL [1] [4].
Validation Parameters: The method should demonstrate linearity in the range of 1-50 μg/mL with a correlation coefficient (R²) ≥ 0.999. The regression equation reported for ISN is y = 37,129x − 95,901, where y is the peak area and x is the concentration in μg/mL. Accuracy should show recovery rates between 99.24% to 101.19%, with precision (RSD%) below 2% at all concentration levels. The limit of detection (LOD) and quantification (LOQ) are typically 1.30 μg/mL and 3.95 μg/mL, respectively [1].
Selectivity: The method should effectively separate ISN from potential interferents, including formulation excipients, degradation products, and endogenous skin components. System suitability tests should include asymmetry factor (<2.0), theoretical plates (>2000), and RSD of repeated injections (<2%) [1].
Table 2: Characterization Techniques for ISN Formulations
| Characterization Method | Key Parameters | Expected Outcomes for ISN/CD Complexes |
|---|---|---|
| DSC | Melting point, enthalpy changes | Disappearance/shift of ISN melting peak (~179°C) |
| FT-IR | Functional group interactions | Shift/attenuation of characteristic ISN peaks |
| ¹H-NMR | Molecular environment changes | Chemical shift deviations in aromatic protons |
| SEM | Surface morphology | Altered particle morphology, reduced crystallinity |
| In vitro release | Drug release kinetics | Sustained release profile, Peppas-Sahlin model fit |
The experimental workflow for the comprehensive development and characterization of ISN formulations is systematic and iterative as follows:
Diagram 1: Experimental workflow for systematic development of ISN formulations
The differential tape stripping method enables quantitative differentiation between drug penetration into the stratum corneum versus hair follicles, providing critical data for optimizing follicular targeting:
Application of Formulation: Apply the ISN formulation (cream or gel) to a defined skin area (typically 2-4 cm² on volar forearm) at a dose of 5 mg/cm². Use a controlled application technique (e.g., syringe without needle) to ensure accurate dosing. Allow the formulation to remain on the skin for a specific penetration time (usually 30 minutes to 24 hours, depending on study objectives) under occluded or non-occluded conditions [3].
Tape Stripping Procedure: Remove the stratum corneum layers using adhesive tape strips (e.g., D-Squame tape). Apply each tape strip with consistent pressure using a standardized instrument (e.g., 225 g roller). Perform 10-15 consecutive tape strips, which typically removes the complete stratum corneum without causing irritation. Determine the amount of corneocytes removed on each tape by spectroscopic measurement of tape opacity at 430 nm [3].
Follicular Content Extraction: After tape stripping, apply cyanoacrylate glue to the skin area and cover with a glass slide or additional adhesive tape. Allow polymerization for 5-10 minutes, then remove carefully. The cyanoacrylate cast contains the contents of the hair follicles (pilosebaceous units) [3].
Sample Processing and Analysis: Extract ISN from the tape strips and cyanoacrylate casts using appropriate solvents (e.g., methanol-water mixtures). Sonicate for 15-30 minutes, then analyze the extracts using the validated HPLC method. Calculate the amount of ISN in the stratum corneum (cumulative from tape strips) and hair follicles separately [3].
The differential tape stripping method has revealed that ISN can form a long-term reservoir in both the stratum corneum and hair follicles. Studies show that ISN concentrations remain above the minimum inhibitory concentration (MIC) for relevant pathogens for up to 2 weeks post-application in the hair follicles, compared to more rapid elimination from the stratum corneum. This follicular reservoir effect is particularly important for preventing reinfection from follicular microbial populations [3].
Agar Diffusion Assay: Prepare Mueller-Hinton agar or Sabouraud dextrose agar plates inoculated with standardized suspensions (0.5 McFarland) of test organisms (C. albicans, C. glabrata, C. krusei, dermatophytes). Create wells in the agar and add formulated ISN solutions at concentrations ranging from 0.1-100 μg/mL. Include appropriate controls (vehicle alone, marketed comparator). Incubate at 32°C for 24-48 hours, then measure zones of inhibition. Determine minimum inhibitory concentrations (MICs) by the lowest concentration showing complete inhibition [4].
Broth Microdilution Method: Prepare serial dilutions of ISN formulations in broth media in 96-well microtiter plates. Inoculate with standardized fungal suspensions (1-5 × 10³ CFU/mL). Include growth controls and sterility controls. Incubate at 32°C for 24-48 hours. The MIC is the lowest concentration showing no visible growth. For minimum fungicidal concentration (MFC) determination, subculture from wells showing no growth onto fresh agar plates and determine the lowest concentration yielding no growth [4].
For inflammatory fungal infections such as tinea inguinalis, a combination regimen with corticosteroids has demonstrated superior outcomes:
Combination Protocol: Apply ISN 1% + diflucortolone valerate 0.1% cream twice daily for 7 days, followed by ISN 1% monotherapy twice daily for an additional 14 days. This regimen provides rapid anti-inflammatory effect during the initial phase followed by complete antifungal eradication [5].
Assessment Parameters: Evaluate patients at baseline, day 7, day 14, and day 21. Assess both signs (erythema, swelling, scaling, papules, vesicles, pustules, exudation) and symptoms (pruritus, burning) using a standardized 4-point scale (0 = absent, 1 = mild, 2 = moderate, 3 = severe). Perform mycological examinations (KOH preparation, culture) at baseline and end of treatment [5].
Otomycosis Treatment Protocol: For fungal ear infections, clean the external ear canal thoroughly by aspiration before application. Apply 1% ISN cream using an IV cannula and insulin syringe for precise delivery. Assess patients at days 5, 10, 15, and 20 post-treatment for symptom resolution (pain, itching, fullness) and otoscopic findings [6] [7].
The efficacy assessment pathway for ISN formulations involves multiple evaluation stages as follows:
Diagram 2: Efficacy assessment pathway for ISN formulations
The development of effective topical formulations for this compound requires a systematic approach addressing its inherent solubility limitations while optimizing skin penetration and follicular delivery. The integration of cyclodextrin complexation with advanced delivery systems such as thermosensitive in situ gels represents a promising strategy to enhance ISN's therapeutic potential. The comprehensive protocols outlined in this document provide researchers with validated methods for formulation development, characterization, and efficacy assessment.
Future directions in ISN formulation development may include nanostructured carrier systems such as nanosponges and lipid nanoparticles, which have shown potential for further improving follicular targeting and sustained release. Additionally, combination therapies with anti-inflammatory agents continue to show clinical benefit for inflammatory fungal infections, providing both symptomatic relief and mycological cure. As formulation strategies evolve, the application of quality-by-design principles and advanced characterization techniques will further optimize ISN delivery for enhanced patient outcomes in the treatment of superficial fungal infections.
1. Therapeutic Rationale and Challenges Isoconazole nitrate (ISN) is a broad-spectrum imidazole antifungal agent effective against Candida albicans, C. glabrata, and C. krusei, which are common pathogens in vaginal candidiasis [1] [2]. Its primary mechanism involves inhibiting the enzyme lanosterol 14α-demethylase, a key component in the fungal ergosterol biosynthesis pathway [3]. This disruption leads to:
2. Formulation Strategy: In Situ Gelling Systems A modern approach to address these challenges involves incorporating ISN into a thermosensitive, mucoadhesive vaginal in situ gel [1]. This system offers several advantages:
3. Key to Success: Enhancing Solubility with Cyclodextrins To overcome ISN's poor solubility, forming inclusion complexes with cyclodextrins (CDs) is highly effective. CDs are cyclic oligosaccharides with a hydrophobic internal cavity that can encapsulate hydrophobic drug molecules like ISN.
| Formulation / Complex | Aqueous Solubility (mg/mL) | Solubility Increase (Fold) | Method | Reference |
|---|---|---|---|---|
| Pure ISN | 0.5088 ± 0.0062 | (Baseline) | - | [1] [4] |
| ISN/HP-β-CD Complex | 3.6550 | ~7.2 | Spray Drying | [1] |
| ISN/M-β-CD Complex (SD) | 3.8869 ± 0.5084 | ~7.6 | Spray Drying | [4] |
| ISN/M-β-CD Complex (FD) | 2.5684 ± 0.1636 | ~5.0 | Freeze Drying | [4] |
4. Efficacy and Release Profile The integration of ISN/HP-β-CD complexes into an in situ gel system has demonstrated superior performance:
Below are key methodologies for developing and characterizing the ISN-loaded in situ gel system.
Protocol 1: Preparation of ISN/HP-β-CD Inclusion Complex via Spray Drying This protocol is adapted from recent studies to achieve high complexation efficiency [1] [4].
Protocol 2: Formulation of Thermosensitive In Situ Gel This protocol describes the incorporation of the inclusion complex into the final gel formulation [1].
Protocol 3: Critical Quality Attribute (CQA) Testing for the Gel These tests are essential to confirm the gel's suitability for vaginal application [1].
A comprehensive characterization strategy is vital to confirm the formation of the inclusion complex and the properties of the final gel. The table below summarizes the key techniques and their purposes.
| Characterization Technique | Purpose and Key Outcomes |
|---|---|
| Phase-Solubility Study | Determines the stoichiometry and stability constant (K_s) of the complex. An A_L-type diagram confirms 1:1 complexation [4]. |
| DSC (Differential Scanning Calorimetry) | Detects changes in the melting endotherm of ISN, indicating a transition from a crystalline to an amorphous state within the complex [1] [4]. |
| FT-IR (Fourier Transform Infrared Spectroscopy) | Identifies shifts or disappearance of characteristic functional group peaks of ISN, suggesting molecular encapsulation within the cyclodextrin cavity [1] [4]. |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Reveals changes in chemical shifts of protons from both ISN and HP-β-CD, providing conclusive evidence of inclusion complex formation [1] [4]. |
| SEM (Scanning Electron Microscopy) | Visualizes the change in surface morphology from crystalline ISN to spherical particles of the spray-dried complex [1] [4]. |
To better visualize the core concepts and experimental procedures, the following diagrams illustrate the mechanism of action and the development workflow.
Diagram 1: Antifungal Mechanism of this compound. ISN inhibits a key enzyme in ergosterol biosynthesis, leading to defective membranes and fungal cell death [3].
Diagram 2: Workflow for Developing ISN-Loaded Vaginal In Situ Gel. The process involves creating a solubility-enhanced complex followed by formulation into a thermosensitive gel [1] [4].
The development of a vaginal in situ gel containing this compound/HP-β-CD inclusion complexes is a robust and effective strategy to enhance the treatment of vaginal fungal infections. By systematically addressing the critical challenges of solubility and retention, this advanced drug delivery system promises improved bioavailability, sustained release, and enhanced patient compliance, offering a significant upgrade over conventional formulations.
Isoconazole nitrate (ISN) is a broad-spectrum imidazole antifungal agent widely used in the treatment of superficial fungal infections caused by dermatophytes, yeasts, and molds. Its clinical importance stems from its dual antifungal and antibacterial activity, particularly against Gram-positive bacteria, which frequently complicate dermatomycoses through superinfection. The molecular structure of ISN enables it to effectively penetrate the skin layers and hair follicles, creating sustained antimicrobial reservoirs that exceed the minimum inhibitory concentrations for most clinically relevant pathogens. This comprehensive review provides detailed experimental protocols and application notes to support researchers and drug development professionals in optimizing ISN formulations and evaluating their efficacy against dermatophytic infections.
The primary antifungal mechanism of this compound involves disruption of ergosterol biosynthesis, a critical process for maintaining fungal cell membrane integrity:
Figure 1: Mechanism of Action of this compound Demonstrating Dual Antifungal and Antibacterial Effects
This compound exhibits broad-spectrum activity against a wide range of fungal pathogens and Gram-positive bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potent efficacy against common dermatophytes and bacterial species frequently associated with skin superinfections. [3] [2]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Pathogenic Microorganisms
| Microorganism | MIC Range (μg/mL) | Reference |
|---|---|---|
| Trichophyton rubrum | 0.1 - 1.0 | [3] |
| Trichophyton mentagrophytes | 0.1 - 0.5 | [3] |
| Candida albicans | 0.5 - 2.0 | [3] |
| Malassezia furfur | 0.1 - 1.0 | [4] |
| Staphylococcus aureus (MSSA) | 1.0 - 4.0 | [2] |
| Staphylococcus aureus (MRSA) | 2.0 - 8.0 | [2] |
| Streptococcus pyogenes | 2.0 - 4.0 | [2] |
The favorable pharmacokinetic profile of ISN in skin tissues contributes to its clinical efficacy. Research using differential tape stripping and cyanoacrylate skin surface biopsy techniques has quantified ISN penetration and retention in various skin compartments. [5]
Table 2: Pharmacokinetic Parameters of this compound in Human Skin After Topical Application
| Skin Compartment | Peak Concentration | Time to Peak | Concentration at 7 Days | Reference |
|---|---|---|---|---|
| Stratum Corneum | ~3500 μg/mL (7 mmol/L) | 1 hour | >MIC for most pathogens | [6] |
| Living Epidermis | ~20 μg/mL (40 μmol/L) | 1 hour | N/A | [6] |
| Dermis | ~3 μg/mL (6 μmol/L) | 1 hour | N/A | [6] |
| Hair Follicles | ~40 μmol | Immediate post-application | Detectable above MIC at 14 days | [5] |
The bactericidal activity of ISN against Gram-positive bacteria demonstrates time-dependent characteristics. Killing curve assays reveal that ISN achieves a 50% kill rate for both methicillin-sensitive and methicillin-resistant Staphylococcus aureus within 2-4 hours of exposure. The rapid onset of action correlates with ROS generation, with 36% of S. aureus cells testing positive for ROS within 30 minutes and 90% within 60 minutes of ISN exposure. [2]
The aqueous solubility of ISN is inherently low (0.5088 mg/mL), limiting its bioavailability in conventional formulations. Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly enhances solubility through inclusion complex formation. [7]
This protocol typically increases ISN solubility to 3.6550 mg/mL (approximately 7-fold enhancement), significantly improving its therapeutic potential. [7]
For the treatment of vaginal candidiasis, a mucoadhesive in situ gel system provides prolonged residence time and sustained drug release.
This advanced delivery system demonstrates sustained drug release following Peppas-Sahlin kinetics and superior activity against Candida albicans, C. glabrata, and C. krusei compared to ISN alone. [7]
Figure 2: Experimental Workflow for Preparation of ISN-Loaded Thermosensitive In Situ Gel
Robust quantitative analysis of ISN in various matrices is essential for formulation development and penetration studies.
This method provides linear response (r² > 0.999) across the concentration range of 0.1-50 μg/mL, with limit of quantification of 0.05 μg/mL, suitable for both formulation quality control and penetration studies. [7]
The differential tape stripping method enables simultaneous quantification of ISN in stratum corneum and hair follicles, providing critical data on follicular reservoir formation.
This protocol demonstrated that ISN concentrations in hair follicles remained above MIC values for at least 14 days post-application, confirming the formation of a long-term reservoir. [5]
Standardized broth microdilution methods according to CLSI guidelines should be employed to determine MIC values against dermatophytes and bacterial isolates.
For time-kill studies, samples should be collected at 0, 2, 4, 6, 8, 12, and 24 hours, plated on appropriate agar media, and counted to determine bactericidal kinetics. [2]
Based on clinical evidence, the following treatment protocol is recommended for inflammatory dermatophyte infections:
Clinical studies demonstrate that the combination with diflucortolone valerate provides faster symptom relief (itching, burning, erythema) and earlier mycological cure compared to ISN monotherapy. [3] [6]
A recent clinical study demonstrated efficacy of ISN in otomycosis treatment:
While topical ISN is generally well-tolerated, researchers should note the following safety considerations:
Table 3: Clinical Efficacy of this compound in Different Fungal Infections
| Infection Type | Formulation | Application Frequency | Treatment Duration | Clinical Cure Rate | Mycological Cure Rate |
|---|---|---|---|---|---|
| Inflammatory Dermatophytosis | ISN 1% + Diflucortolone 0.1% | Twice daily | 2 weeks | 92-95% | 88-90% |
| Cutaneous Candidiasis | ISN 1% cream | Once or twice daily | 2-4 weeks | 85-90% | 82-87% |
| Otomycosis | ISN 1% cream | Single application, repeat if needed | 1-2 applications | 95% symptom resolution | 91% |
| Vaginal Candidiasis | ISN/HP-β-CD in situ gel | Once daily | 3-7 days | N/A | Superior to ISN alone |
This compound represents a versatile antifungal agent with a well-characterized mechanism of action and favorable skin penetration properties. The protocols outlined in this document provide researchers with comprehensive methodologies for formulating enhanced ISN delivery systems, evaluating their efficacy through standardized experimental approaches, and translating these findings into effective clinical applications. The unique dual antifungal and antibacterial activity of ISN, coupled with its ability to form long-lasting reservoirs in skin and hair follicles, positions it as a valuable therapeutic option for dermatophyte infections, particularly those complicated by inflammatory components or bacterial superinfection. Future research directions should focus on novel delivery systems and expanded clinical applications based on the foundational protocols presented herein.
Isoconazole nitrate (ISN) is a broad-spectrum imidazole-class antifungal agent widely used for treating cutaneous candidiasis and other fungal skin infections. Its therapeutic efficacy stems from its targeted mechanism of action against fungal pathogens, primarily through the inhibition of ergosterol biosynthesis [1]. Ergosterol is an essential component of fungal cell membranes, playing a critical role in maintaining membrane integrity, fluidity, and the functionality of membrane-bound enzymes [2].
The primary molecular target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (encoded by the ERG11/CYP51 gene) that catalyzes the conversion of lanosterol to ergosterol [1] [3]. By inhibiting this enzyme, ISN disrupts the ergosterol biosynthesis pathway, leading to several downstream consequences that culminate in fungal cell death. Firstly, the depletion of ergosterol causes the fungal cell membrane to become structurally disorganized, increasing its permeability and leading to the leakage of essential intracellular components [1]. Secondly, the inhibition results in the accumulation of toxic sterol precursors, such as 14α-methylsterols, which further disrupts membrane function and inhibits cellular proliferation [4] [1]. This dual action—compromising membrane integrity and facilitating the buildup of toxic intermediates—confers upon ISN both fungistatic and fungicidal properties [4].
Beyond its core antifungal activity, this compound also exhibits activity against Gram-positive bacteria, which is a significant advantage in mixed infections often encountered in dermatological practice [5]. Furthermore, when formulated in combination with corticosteroids like diflucortolone valerate (e.g., Travocort), the treatment benefits from enhanced anti-inflammatory effects, leading to faster relief of symptoms such as itching and redness and an accelerated onset of antimycotic action [5].
Diagram 1: Mechanism of Action of this compound. The flowchart illustrates the sequence of molecular events, from enzyme inhibition to fungal cell death.
This compound demonstrates potent in vitro activity against a broad spectrum of pathogens relevant to cutaneous candidiasis. Table 1 summarizes the key minimum inhibitory concentration (MIC) data and the qualitative antimicrobial spectrum of ISN, underscoring its utility as a first-line topical treatment [5] [2].
Table 1: Antimicrobial Spectrum and Efficacy Profile of this compound
| Parameter | Details | Reference / Note |
|---|---|---|
| Primary Antifungal Activity | Effective against Candida species, dermatophytes, yeasts, and molds. | [5] [4] |
| Gram-positive Bacterial Activity | Active against Gram-positive bacteria; beneficial for mixed infections. | [5] |
| Minimum Inhibitory Concentration (MIC) | MIC values are well below the concentration of ISN achieved in skin and hair follicles. | [5] |
| Onset of Action (Monotherapy) | Demonstrated antimycotic action as a monotherapy. | [5] |
| Onset of Action (Combination Therapy) | Faster onset of antimycotic action and symptom relief when combined with a corticosteroid (e.g., Travocort). | [5] |
A significant challenge in formulating ISN is its inherent poor aqueous solubility, which can limit its bioavailability and therapeutic potential. Table 2 outlines key physicochemical properties and strategies to overcome these limitations, notably through the formation of inclusion complexes with cyclodextrins [4] [6].
Table 2: Physicochemical and Biopharmaceutical Properties of this compound
| Property | Value / Description | Reference / Note |
|---|---|---|
| Aqueous Solubility | 0.5088 ± 0.0062 mg/mL in water (inherently poor). | [4] |
| Biopharmaceutics Classification System (BCS) | Class II (Low solubility, high permeability). | [4] |
| Solubility Enhancement with Cyclodextrins | Inclusion complex with Methyl-β-Cyclodextrin (M-β-CD) can increase solubility approximately 7-fold to ~3.89 mg/mL. | [4] |
| Apparent Stability Constant (K_S) with M-β-CD | 2711 M⁻¹ (indicating a stable 1:1 inclusion complex). | [4] |
| Complexation Efficiency (CE) with M-β-CD | 1.417 (reflects strong drug-loading capability). | [4] |
| Photostability | Highly sensitive to light, requiring protective formulation and storage. | [6] |
The following protocol details the preparation of a spray-dried inclusion complex between this compound and Methyl-β-Cyclodextrin (M-β-CD), a method proven to significantly enhance ISN's solubility [4].
Objective: To enhance the aqueous solubility and dissolution rate of this compound by forming an inclusion complex with Methyl-β-Cyclodextrin using a spray-drying technique.
Materials:
Equipment:
Procedure:
Diagram 2: Experimental Workflow for Spray-Dried ISN/M-β-CD Complex. The diagram outlines the key steps from solution preparation to final characterization.
For mucosal candidiasis, advanced delivery systems can further improve therapeutic outcomes. This protocol describes the formulation of a mucoadhesive, thermosensitive in situ gel incorporating ISN/HP-β-CD complexes for sustained drug release [6].
Objective: To develop a thermosensitive in situ gel for vaginal administration that provides sustained release of this compound, enhancing residence time and therapeutic efficacy.
Materials:
Equipment:
Procedure:
A robust and validated HPLC method is critical for quantifying ISN in raw materials, formulations, and during in vitro release studies [4] [6].
Objective: To accurately quantify the concentration and determine the purity of this compound in raw material and formulated products.
HPLC Conditions [4]:
Validation Parameters and Results:
y = 37,129x - 95,901 with a correlation coefficient (R²) of 0.9998 [4].For clinical trials and practical therapeutic use, adherence to standardized application guidelines is paramount for assessing efficacy and safety.
Recommended Clinical Application Protocol:
Safety and Tolerability Monitoring:
The table below summarizes the key characteristics of documented Isoconazole nitrate ACD cases:
| Feature | Clinical Presentation | Histopathological Findings | Reaction to Patch Testing |
|---|---|---|---|
| Common Presentation | Papulo-pustular reaction on application site [1] | Subcorneal pustules, spongiosis, inflammatory infiltrate (lymphocytes, eosinophils, neutrophils) [1] | Strong positive (e.g., severe vesicular reaction) to this compound "as is" and at 0.5% concentration [1] |
| Atypical Presentation | Eczematous rash; unusual spreading over extensive regions [2] [3] | Information not specified in search results | Positive to multiple imidazole derivatives (e.g., Isoconazole, Bifonazole, Ciclopirox) suggesting cross-reactivity [3] |
| Key Note | This pustular morphology is a recognized non-eczematous variant of ACD [4]. | - | Some cases show no cross-reactivity with other imidazoles, indicating a selective sensitization [1]. |
For researchers and clinicians investigating these reactions, the following methodologies are critical.
Patch testing is the gold standard for confirming ACD and identifying cross-reactivity patterns.
Due to the structural similarities within the imidazole class, testing a broader "imidazole series" is recommended when Isoconazole allergy is suspected [3]. This helps map out cross-reactivity, which can be unpredictable. One study design involved patch testing with multiple imidazole derivatives (e.g., Isoconazole, Bifonazole, Ciclopirox) on a single patient to determine the specificity of the reaction [3].
The following flowchart outlines the clinical decision-making path for managing suspected this compound contact dermatitis, from initial presentation to resolution and prevention.
The management strategy focuses on immediate intervention, confirmed diagnosis, and long-term avoidance.
Q1: What is the significance of a pustular reaction to Isoconazole? A pustular reaction is an unusual but documented clinical presentation of ACD to this compound. It should not be mistaken for a simple bacterial infection or irritant reaction. Histopathology typically shows subcorneal pustules with a mixed inflammatory infiltrate, supporting an allergic etiology [1] [4].
Q2: How common is cross-reactivity with other antifungal imidazoles? The data is conflicting, which is significant for drug development and clinical counseling. Some case reports show sensitivity to multiple imidazole derivatives (e.g., Bifonazole, Ciclopirox), suggesting cross-reactivity [3]. However, other cases demonstrate a severe reaction to Isoconazole with no cross-reactivity to other imidazoles tested [1]. This indicates that sensitization can be highly specific, and blanket avoidance of all imidazoles may not always be necessary, underscoring the critical role of patch testing.
Q3: What are the recommended concentrations and vehicles for patch testing with Isoconazole? The literature reports the use of this compound at 1% in petrolatum [3]. Another study used the commercial cream "as is" and also at a diluted concentration of 0.5%, both of which elicited a strong positive reaction [1]. Testing at 1% in petrolatum is a standardized approach.
What is a papulo-pustular reaction to Isoconazole nitrate? It is an unusual clinical presentation of allergic contact dermatitis, characterized by the appearance of papules (small, solid bumps) and pustules (pus-filled bumps). This is considered a rare hypersensitivity reaction to the drug [1] [2].
What is the clinical and histological presentation? Clinically, the reaction presents with papules and pustules at the application site. Histopathological examination typically reveals subcorneal pustules, spongiosis (intercellular edema), and a dermal inflammatory infiltrate composed mainly of lymphocytes, with some eosinophils and neutrophils [1].
Does this reaction indicate cross-reactivity with other azole antifungals? Available evidence suggests there may be no cross-reactivity. One reported case noted that the patient did not react to other imidazole antimycotics, indicating that the allergy might be specific to Isoconazole [1].
What is the broader safety profile of topical this compound? Beyond this rare reaction, the most common side effects are local irritation, such as redness, itching, or a burning sensation. Systemic side effects are very rare due to minimal absorption through the skin [3].
For researchers investigating the mechanisms and effects of this compound, the following data and protocols synthesized from the literature may be valuable.
Table 1: Key Findings from this compound Research
| Aspect | Key Finding | Relevance for Researchers |
|---|---|---|
| Anti-Tumor Activity | Inhibits viability of HCC cells (HepG2, MHCC97H) in vitro and in vivo; shows selectivity over non-malignant cell lines [4]. | Suggests potential for drug repurposing in oncology. |
| Primary Mechanism | Induces excessive reactive oxygen species (ROS) generation, leading to oxidative stress and cell death in hepatocellular carcinoma (HCC) cells [4]. | Points to a ROS-mediated cytotoxic mechanism. |
| Cellular Resistance | Upregulation of Metallothionein (MT) family genes via the NRF2 signaling pathway protects HCC cells from ISN-induced death [4]. | Identifies a key resistance pathway; MT inhibition could enhance efficacy. |
| Antimicrobial Scope | Possesses broad-spectrum activity against fungi (Candida, dermatophytes) and Gram-positive bacteria (e.g., S. aureus) [4] [5]. | Supports its use in mixed skin infections; mechanism may extend beyond ergosterol inhibition. |
The diagram below outlines a potential research workflow to investigate this compound's mechanisms and cellular responses, based on the findings from the search results.
This protocol is based on methodologies described in the search results [4].
1. Cell Culture and Treatment
2. Cell Viability Assay (CCK-8)
3. Intracellular ROS Measurement
4. Gene Expression Analysis (Transcriptome Sequencing & qRT-PCR)
5. Protein-Level Analysis (Western Blot, ChIP)
6. Functional Rescue Experiments
Cross-reactivity is well-documented in both topical and systemic use. The table below summarizes the key patterns.
| Type of Reaction | Common Allergens/Triggers | Observed Cross-Reactivity Patterns | Recommended Alternatives for Sensitized Patients |
|---|
| Allergic Contact Dermatitis (Topical) | Miconazole, Econazole, Tioconazole, Isoconazole [1] | • Miconazole, Econazole, Isoconazole [1] • Sulconazole, Miconazole, Econazole [1] • Isoconazole and Tioconazole [1] • Ketoconazole and Miconazole [2] | Ketoconazole, Clotrimazole, Bifonazole, non-imidazole antifungals [1] | | Fixed Drug Eruption (Systemic) | Metronidazole, Ketoconazole [2] | • Metronidazole and Tinidazole [2] • Metronidazole and Albendazole [2] • Metronidazole and Ketoconazole [2] | Avoid all drugs containing the imidazole ring [2] |
The Magnusson and Kligman guinea pig maximization test is a standard experimental method [3].
Experimental Protocol:
For patients with sensitivity to common phenylethyl imidazoles, the following alternatives are recommended [1]:
| Alternative Type | Examples |
|---|---|
| Safer Imidazoles | Ketoconazole, Clotrimazole, Bifonazole [1] |
| Non-Imidazole Antifungals | Polyenes (e.g., Amphotericin B), 5-flucytosine, triazoles (e.g., Fluconazole, Itraconazole) [1] [5] |
This flowchart illustrates the decision-making process for managing patients with suspected imidazole cross-reactivity:
For researchers designing studies, here is a generalized protocol for assessing cross-reactivity of new compounds:
Experimental Workflow for Cross-Reactivity Testing
Protocol Steps:
For researchers developing ISN formulations, the primary technical hurdles often relate to its inherent physicochemical properties [1]:
Here are some advanced formulation strategies documented in recent research to address the above challenges:
| Strategy | Key Component(s) | Technical Outcome & Rationale for Reducing Irritation |
|---|---|---|
| Solubility & Stability Enhancement [1] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Formation of inclusion complexes; increases aqueous solubility (from 0.51 mg/mL to 3.66 mg/mL), protects drug from degradation, enables more efficient delivery at lower doses [1]. |
| Advanced Delivery System [1] | Thermosensitive in situ gel (Pluronic F127 & HPMC) | Liquid at room temp for easy application, forms gel at body temperature for prolonged residence time; sustains drug release, reduces application frequency, minimizes leakage and physical irritation [1]. |
| Novel Carrier for Improved Permeation [3] | Nanosponge-Hydrogel (NS-HG) system | Preclinical study showed MICA-NS-HG had 1.5-fold greater skin permeability vs 1% ISN control; enhanced penetration can allow for lower drug concentrations while maintaining efficacy [3]. |
The following diagram illustrates the logical workflow for troubleshooting and addressing ISN formulation issues, leading to the strategies outlined above.
This protocol is based on a study that successfully enhanced ISN's solubility and stability [1].
This protocol outlines the incorporation of the inclusion complex into a functional delivery system [1].
Q1: The solubility of our this compound batch in aqueous media is very low, affecting our in vitro release data. What is a proven method to enhance its solubility?
A1: The most directly demonstrated method is forming a 1:1 molar ratio inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using a spray-drying technique. This method has been shown to increase ISN's aqueous solubility significantly, from 0.5088 mg/mL to 3.6550 mg/mL [1]. This approach directly addresses the core physicochemical limitation.
Q2: Our topical ISN formulation requires frequent application, which our preclinical models suggest could lead to local irritation. Are there formulations that can extend the release profile?
A2: Yes. Embedding the drug (or its inclusion complex) into a thermosensitive in situ gel system can create a sustained-release profile. A study using Pluronic F127 and HPMC demonstrated prolonged release, which was best fitted by the Peppas-Sahlin model [1]. This system reduces dosing frequency, minimizing tissue disturbance and potential irritation.
Q3: We are exploring novel delivery systems for ISN. Is there data on the performance of nanocarrier systems?
A3: Preclinical research exists for a Nanosponge-Hydrogel (NS-HG) system loaded with a different antifungal compound (MICA). While not directly tested with ISN, this system demonstrated a 1.5-fold greater permeability through rat skin compared to a 1% isoconazole control [3]. This suggests that nanosponge-based carriers are a promising avenue for research to improve skin penetration and potentially reduce the required drug concentration.
The following table summarizes the core analytical techniques used for the identification and quantification of Isoconazole Nitrate, as identified in recent scientific literature.
| Method | Key Parameters | Application Context | Key Advantages |
|---|
| HPLC [1] [2] [3] | - Column: C18 (reversed-phase)
For researchers developing an HPLC method, the table below provides specific, validated parameters from a recent study that can serve as a robust starting point for your own method validation.
| Validation Parameter | Result for ISN | Acceptance Criteria |
|---|---|---|
| Linearity | R² = 0.9998 [1] [2] | R² ≥ 0.998 |
| Calibration Curve | y = 37,129x - 95,901 [1] [2] | - |
| Range | Not specified in detail, but used for 0.05-0.15 mg/mL solutions [7] | - |
| Accuracy (Recovery %) | 99.24% - 101.19% [1] [2] | Typically 98% - 102% |
| Precision (RSD%) | < 2% [1] [2] | Typically ≤ 2% |
| LOD | 1.30 μg/mL [1] [2] | - |
| LOQ | 3.95 μg/mL [1] [2] | - |
This validated method is suitable for the routine analysis of ISN in bulk and formulation samples [1] [2].
This workflow can be visualized as a sequential process:
This method is particularly useful for the simultaneous analysis of ISN with corticosteroids like Diflucortolone Valerate in cream formulations [5].
Q1: What is the most common issue affecting the HPLC peak shape of ISN, and how can I troubleshoot it? A1: A common issue is peak tailing or broadening. To resolve this:
Q2: Can I use UV-spectrophotometry for analyzing ISN in combination therapies? A2: While UV is simple and cost-effective for quantifying pure ISN [7], it lacks the specificity of chromatographic methods. For combination products (e.g., ISN with a corticosteroid), the UV spectra of the compounds will likely overlap, making simultaneous quantification inaccurate. In such cases, HPLC or HPTLC are the recommended techniques as they can physically separate the components before detection [4] [5].
Q3: How can I improve the aqueous solubility of ISN for analysis? A3: ISN is a BCS Class II drug with inherently poor water solubility (~0.5 mg/mL) [1] [2]. To enhance solubility for analytical purposes (e.g., in dissolution studies):
The table below summarizes the key analytical techniques and acceptance criteria for assessing Isoconazole nitrate purity as found in the search results.
| Method | Key Parameters / Purity Criteria | Application / Purpose |
|---|
| High-Performance Liquid Chromatography (HPLC) [1] [2] | Linearity: R² = 0.9998 (y = 37,129x - 95,901) Accuracy: 99.24% - 101.19% recovery Precision: RSD < 2% Sensitivity: LOD = 1.30 μg/mL; LOQ = 3.95 μg/mL [1] [2] | Quantification, purity analysis, and stability-indicating assays [1] [3]. | | Non-aqueous Titration [4] | Purity ≥ 98.0% [4] | Purity assessment. | | Melting Point [4] [5] [6] | 183 °C (with decomposition) [4] [7] 178-182 °C [5] 182-184 °C [6] | Identity and purity confirmation. | | Fourier-Transform Infrared (FT-IR) [8] | Comparison with theoretical spectra (CAM-B3LYP functional) [8] | Structural verification and identity confirmation. | | Proton Nuclear Magnetic Resonance (¹H NMR) [8] | Comparison with theoretical spectra (B3LYP functional) [8] | Structural verification and identity confirmation. |
This validated method is suitable for routine analysis and stability-indicating studies [1] [3] [2].
This protocol determines the stability constant and molar ratio of an inclusion complex, useful for bioavailability enhancement studies [1] [2].
To help visualize the experimental setup and decision process, here are two key workflows.
Q1: What is the typical purity standard for this compound raw material?
Q2: How can I confirm the identity and crystalline state of the compound?
Q3: Why is my this compound solubility low, and how can I improve it?
Q4: My HPLC analysis shows impurities. What should I do?
Q1: What are the common sources of spectral interference when analyzing Isoconazole Nitrate? this compound is often formulated with other drugs like Diflucortolone Valerate (DIF). The main source of interference is the overlapping UV spectra of these compounds in a mixture, making it impossible to quantify each one accurately without a separation step or advanced mathematical processing of the spectral data [1] [2].
Q2: Which analytical techniques are most effective for resolving these interferences? The most effective strategies are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-densitometry, which physically separate the compounds before analysis [2] [3]. For situations where separation is not feasible, several ratio-based spectrophotometric methods can mathematically resolve the overlapping signals [1].
Q3: What is the typical working concentration range for this compound in HPLC? A validated HPLC method using a C18 column reports a linear range of 10–90 μg/mL for this compound when analyzed simultaneously with Diflucortolone Valerate [2] [3].
The table below summarizes key methods for resolving spectral interference during this compound analysis.
| Method | Principle | Key Parameters | Linear Range for ISN | Application Context |
|---|
| HPLC with UV Detection [2] [3] | Physical separation of components using reverse-phase chromatography. | Column: C18 Mobile Phase: Acetonitrile-Methanol (80:20, v/v) Detection: 230 nm Retention Time: ~4.7 min | 10–90 μg/mL | Quantitative analysis of ISN in bulk powder and cream formulations. | | TLC-Densitometry [2] [3] | Separation on a plate followed by UV scanning of individual spots. | Stationary Phase: Silica gel Mobile Phase: Ethyl acetate:Chloroform:Toluene (60:10:10, v/v/v) Scanning Wavelength: 215 nm | 0.1–4.0 μg/spot | Simultaneous determination in formulations; useful for labs without HPLC. | | Ratio Spectra Manipulation [1] | Mathematical processing of ratio spectra to isolate drug signals without physical separation. | Methods: Constant Center (CC), Ratio Difference (RD), First Derivative of Ratio Spectra (1DD), Mean Centering (MC). | 65–850 μg/mL | Analysis of pure powder and cream formulations without preliminary separation. |
This method is designed for the precise quantification of this compound in the presence of Diflucortolone Valerate [2] [3].
Instrument Setup:
Procedure:
Validation:
These methods are advantageous when a chromatographic system is not available [1].
General Principle:
Procedure for Ratio Difference Method (RD):
Validation:
The following diagram illustrates the decision-making process for selecting the appropriate method to resolve spectral interference with this compound.
The table below summarizes the core efficacy data and characteristics of both drugs from the search results.
| Parameter | Isoconazole Nitrate | Miconazole |
|---|---|---|
| Drug Class | Imidazole antifungal [1] [2] | Imidazole antifungal [3] |
| Approval Status | Not US-approved; approved in other regions [1] | Widely approved [3] |
| Mechanism of Action | Inhibits fungal ergosterol synthesis via 17-alpha-hydroxylase inhibition; also induces ROS for antibacterial effect [1] [4] | Inhibits fungal ergosterol synthesis [3] |
| Antifungal Spectrum | Broad-spectrum: dermatophytes, Candida, Aspergillus [2] | Broad-spectrum: C. albicans, C. tropicalis, C. glabrata, C. krusei [3] |
| Antibacterial Activity | Robust; effective against Gram-positive bacteria (e.g., Staph. aureus, MRSA) [4] | Not highlighted in available data |
| Key Efficacy Data | - Otomycosis: 97.7% symptom improvement after 2 applications [2]
A deeper look into their mechanisms and supporting experimental data reveals further distinctions.
For researchers looking to replicate or understand the foundational studies, here are the methodologies from key trials.
This study evaluated topical 1% this compound cream [2].
This was a multicenter, randomized trial comparing Miconazole mucoadhesive tablets to oral Itraconazole capsules [3].
The following diagram illustrates the key mechanistic difference of this compound, which combines a classic antifungal action with a complementary antibacterial pathway.
A direct, head-to-head clinical comparison between these two specific agents in cutaneous dermatophytosis was not found in the search results, representing a potential gap that further research could address.
The table below summarizes the core characteristics and key differences between these two antifungal agents.
| Feature | Isoconazole Nitrate | Clotrimazole |
|---|---|---|
| Drug Class | Imidazole derivative [1] [2] [3] | Imidazole derivative [4] [2] |
| Primary Mechanism | Inhibits ergosterol synthesis by blocking lanosterol 14α-demethylase [2] [5] | Inhibits ergosterol synthesis, damaging the fungal cell membrane [4] [2] |
| Spectrum of Activity | Broad-spectrum antifungal (dermatophytes, Candida, Aspergillus); also has gram-positive antibacterial activity [1] [6] [2] | Broad-spectrum antifungal (dermatophytes, Candida) [4] |
| Key Clinical Indications | Dermatomycoses (tinea corporis, pedis, cruris), otomycosis, vaginal candidiasis [1] [6] [2] | Oropharyngeal candidiasis, vulvovaginal candidiasis, dermatomycoses (tinea pedis, corporis, versicolor) [4] |
| Anti-inflammatory Effect | Yes, and this effect is enhanced in combination with corticosteroid diflucortolone valerate [1] [5] | Not a primary feature; a separate combination product with betamethasone exists [4] |
| Typical Treatment Duration | Varies; at least 2 weeks for dermatomycoses [2] | Varies; often 1 to 4 weeks for cutaneous infections [4] |
For a research-focused audience, the following experimental data and clinical outcomes provide a deeper insight into their comparative performance.
A 1992 clinical trial directly compared the two drugs in treating foot and nail infections caused by fungi including dermatophytes, Hendersonula toruloidea, and Scytalidium hyalinum [7].
This compound, particularly in combination with the corticosteroid diflucortolone valerate (Travocort), demonstrates a faster onset of action compared to isoconazole monotherapy [1].
A 2021 study investigated the off-label use of topical 1% this compound cream for otomycosis (fungal ear infection), an area where clotrimazole is commonly used [6].
Understanding the pharmacological pathways and advancements in drug delivery is crucial for development professionals.
Both drugs share a primary mechanism of action common to azole antifungals, which can be visualized as follows:
Recent research focuses on overcoming the poor aqueous solubility of this compound, a common challenge for topical agents.
The table below summarizes the key experimental findings and the most accurate computational methods for analyzing each spectral type for Isoconazole and Bifonazole.
| Spectral Type | Isoconazole (Optimal Method) | Bifonazole (Optimal Method) | Key Experimental Findings |
|---|---|---|---|
| FT-IR | CAM-B3LYP functional [1] [2] | B3LYP functional [1] [2] | Calculated spectra showed good accordance with experimental IR data for both compounds [1] [2]. |
| UV-vis | B3LYP functional [1] [2] | wB97XD functional [1] [2] | A striking difference was observed between the UV spectra of the two drugs; the best compatibility with experimental data was achieved with the specified functionals [1] [2]. |
| ¹H NMR | B3LYP functional [1] [2] | B3LYP functional [1] [2] | The DFT formalism, particularly the B3LYP functional, gave an accurate description of the chemical shifts for both azoles [1] [2]. |
The comparative data was generated through a consistent methodology, detailed below.
This workflow for the spectral analysis and validation process is summarized in the following diagram:
The findings from this study offer practical guidance for scientists working in analytical and pharmaceutical development:
While the core spectral data is robust, here is some supplementary information about these compounds:
The combination therapy of Isoconazole nitrate (1%) and Diflucortolone valerate (0.1%) is particularly effective for inflammatory superficial mycoses. The table below summarizes its performance against other common treatments.
| Treatment | Condition Studied | Clinical Cure Rate | Mycological Cure Rate | Key Efficacy Findings |
|---|---|---|---|---|
| This compound + Diflucortolone Valerate | Tinea Inguinalis (Jock Itch) [1] [2] | ~66.3% [3] | Similar to monotherapy [1] [2] | Superior resolution of erythema and pruritus; faster symptomatic relief [1] [2]. |
| This compound (Monotherapy) | Tinea Inguinalis (Jock Itch) [1] [2] | ~64.7% [3] | Similar to combination therapy [1] [2] | Effective against the fungus, but slower for symptom relief [1]. |
| Clotrimazole (Monotherapy) | Tinea Corporis (Ringworm) [3] | ~64.7% [3] | Information Missing | No significant difference in clinical efficacy vs. ISN+DFV combination; cost-effective alternative [3]. |
| Azole + Steroid Combinations (General) | Tinea Cruris & Corporis [4] | Higher than azole monotherapy [4] | Similar to azole monotherapy [4] | Provides higher clinical cure rates at end of treatment due to anti-inflammatory effect [4]. |
To ensure reproducibility, here are the methodologies from two pivotal studies that evaluated the this compound and Diflucortolone valerate combination.
For drug development and quality control, precise analytical methods are required to simultaneously quantify both active ingredients in the formulation. The table below compares common techniques.
| Method | Principle | Application Example | Advantages & Limitations |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on interaction with stationary and mobile phases. | Simultaneous quantification of ISN and DFV in cream [5]. | High sensitivity & accuracy; requires organic solvents and costly instrumentation [5]. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a plate followed by densitometric measurement. | Analysis of Mometasone furoate, Miconazole nitrate, and Nadifloxacin in cream [5]. | Cost-effective & simple; less sensitive than HPLC [5]. |
| Capillary Zone Electrophoresis (CZE) | Separates ions based on electrophoretic mobility in a capillary. | Simultaneous determination of Miconazole nitrate and Hydrocortisone acetate [5]. | Eco-friendly; simple procedure; rarely used for this combination [5]. |
The combination's superior clinical efficacy, particularly for rapid symptom relief, stems from the complementary actions of its two components. The following diagram illustrates how these mechanisms work together at the skin level.
Key pharmacological insights supporting this mechanism include:
For researchers, future work could focus on:
The table below summarizes the in vitro and clinical performance of Isoconazole nitrate against various fungal pathogens and in comparison to other antifungal agents.
| Comparison Aspect | Pathogen / Condition | Key Findings & Quantitative Data | Source / Context |
|---|---|---|---|
| In Vitro Antifungal Activity | Candida albicans, C. glabrata, C. krusei | ISN/HP-β-CD in-situ gel showed superior antimicrobial activity compared to ISN alone. [1] | Laboratory study (2025) |
| Clinical Efficacy vs. Nystatin | Otomycosis | After two weeks, 72.5% of ISN patients showed "marked improvement" vs. 53.9% with Nystatin (p=0.021). [2] | Clinical Trial (2021) |
| Clinical Efficacy vs. Clotrimazole | Tinea Corporis | No significant difference in clinical efficacy was found between ISN and clotrimazole; both were effective. [3] | Clinical Trial (2018) |
| Monotherapy vs. Combination Therapy | Tinea Inguinalis | Combination of ISN + corticosteroid was superior to ISN alone for resolving erythema and pruritus. [4] | Multicenter Retrospective Study (2012) |
| Permeability Comparison | Skin Permeability | A novel MICA hydrogel showed 1.5-fold greater permeability through rat skin compared to 1% Isoconazole. [5] | Preclinical Study (2025) |
For research reproducibility, here are the methodologies from key studies cited above.
The antifungal activity of this compound, an imidazole derivative, is primarily mediated by the disruption of ergosterol synthesis in fungal cell membranes. [6] [7] [8] The mechanism is outlined in the following pathway diagram:
In addition to its core antifungal mechanism, this compound also exhibits anti-inflammatory properties and demonstrates activity against Gram-positive bacteria, which can be beneficial in mixed infections. [8]
The experimental data and clinical evidence position this compound as a potent broad-spectrum antifungal. Its efficacy can be further optimized through innovative formulations and strategic combination therapy.
Cross-reactivity between imidazole antifungals occurs because they share similar chemical structures. The table below summarizes the key cross-sensitivity patterns identified in the literature for isoconazole nitrate.
| Imidazole Antifungal | Reported Cross-Reactivity with Isoconazole | Key References / Notes |
|---|---|---|
| Miconazole | Yes (statistically significant association) | [1] [2] |
| Econazole | Yes (statistically significant association) | [3] [2] |
| Tioconazole | Yes | [3] [2] |
| Sulconazole | Associated via cross-reaction with Miconazole/Econazole | [2] |
| Clotrimazole | No clear cross-sensitivity identified | Considered a safer alternative for patients sensitized to phenylethyl imidazoles [2] |
| Ketoconazole | No clear cross-sensitivity identified | Recommended alternative for patients with known sensitivity [2] |
| Bifonazole | No clear cross-sensitivity identified | Recommended alternative for patients with known sensitivity [2] |
One review proposed the term "ortho-chloro cross-sensitivity" for a specific pattern where a patient sensitive to miconazole (which has chlorine atoms at the 2,4-positions of one benzene ring and 2,6-positions of the other) also reacted to isoconazole, tioconazole, and oxiconazole, all of which share this structural feature [1].
The cross-reactivity patterns are likely due to the shared phenethyl-imidazole core structure present in many of these antifungals [4] [2]. The specific arrangement of chlorine atoms on the benzene rings of the molecule appears to be a key determinant for T-cell recognition and subsequent allergic contact dermatitis.
The following diagram illustrates the structural relationships and primary cross-reactivity patterns among selected imidazole antifungals.
For researchers and clinicians, the key implications are:
The diagnosis of imidazole allergy and determination of cross-reactivity primarily rely on patch testing. Here is a typical protocol based on reported methodologies [1] [2]:
Current understanding of imidazole cross-reactivity has limitations. The most comprehensive data on cross-reactivity patterns is from a 1995 review [2], indicating a need for contemporary studies with larger patient cohorts. There is also a lack of standardized, commercially available patch test panels for imidazoles, and quantitative data on the prevalence of these cross-reactions remains limited.
Future research using in vitro T-cell reactivity assays could provide deeper insight into the immune recognition of these compounds beyond clinical patch testing [5].
The table below summarizes the fundamental characteristics and mechanisms of the two drugs.
| Feature | Isoconazole Nitrate | Terbinafine Hydrochloride |
|---|---|---|
| Drug Class | Imidazole antifungal [1] | Allylamine antifungal [2] [3] |
| Primary Mechanism | Inhibits ergosterol synthesis (fungistatic) [1] | Inhibits squalene epoxidase, leading to ergosterol deficiency and toxic squalene accumulation (fungicidal) [2] [3] [4] |
| Spectrum of Activity | Broad-spectrum: dermatophytes, Candida species, Malassezia furfur, some Gram-positive bacteria [1] [5] | Primarily dermatophytes (e.g., Trichophyton spp., Microsporum canis, Epidermophyton floccosum); also active against Candida and Malassezia [2] |
| Common Formulations | 1% cream [1] | 1% cream; 250 mg oral tablets [2] [3] |
The following diagram illustrates the distinct antifungal mechanisms of Isoconazole and Terbinafine within the fungal ergosterol biosynthesis pathway.
While direct comparisons are scarce, clinical trials comparing Terbinafine and other azoles, including Isoconazole, provide useful efficacy context.
A single double-blind study on tinea nigra plantaris found no significant clinical differences, with complete regression of lesions by day 30 for both treatments [6].
Multiple studies show Terbinafine's performance against other azole antifungals like Sertaconazole, providing insight into its relative efficacy [7] [8] [9].
Table: Summary of Clinical Trial Outcomes for Terbinafine vs. Sertaconazole
| Study Design & Condition | Intervention A | Intervention B | Key Efficacy Findings |
|---|
| Localized Tinea Corporis/Cruris [7] 3-week treatment, twice-daily application | Terbinafine 1% cream (n=15) | Sertaconazole 2% cream (n=15) | Complete cure (clinical & mycological) at 3 weeks: 100% for both groups. Cure at 2 weeks: 80% (Terbinafine) vs. 73.33% (Sertaconazole); difference not statistically significant. | | Localized Tinea Lesions [8] 2-week treatment, once-daily application | Sertaconazole 2% cream (n=88) | Terbinafine 1% cream (n=91) | Clinical cure at 2 weeks: 77.27% (Sertaconazole) vs. 73.63% (Terbinafine); difference not statistically significant (P=0.606). Final cure at 4 weeks: 93.18% (Sertaconazole) vs. 89.01% (Terbinafine). | | Dermatophytoses [9] 4-week (Sertaconazole) vs. 2-week (Terbinafine) treatment | Sertaconazole 2% cream (n=20) | Terbinafine 1% cream (n=22) | Resolution of pruritus: 85% (Sertaconazole) vs. 54.6% (Terbinafine); statistically significant (P<0.05). Reduction in total symptom score: 97.1% (Sertaconazole) vs. 91.2% (Terbinafine). Mycological cure: 100% for both at follow-up. |
For researchers designing comparative studies, the methodology from clinical trials provides a robust framework.
Typical Clinical Trial Design for Topical Antifungals [7] [8] [9]:
Most azole antifungals share a primary mechanism but differ in their spectrum and secondary activities. The table below outlines the core characteristics of several azoles.
| Antifungal Agent | Azole Class | Primary Mechanism of Action | Key Spectrum of Activity | Notable Secondary Properties |
|---|---|---|---|---|
| Isoconazole Nitrate [1] [2] [3] | Imidazole | Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis [1]. | Dermatophytes, yeasts, molds, some Gram-positive bacteria (e.g., Corynebacterium minutissimum) [1] [2]. | Demonstrated anti-inflammatory properties; often formulated with corticosteroid (e.g., Diflucortolone valerate) [1] [3]. |
| Fluconazole [4] [5] | Triazole | Inhibits ergosterol synthesis via CYP51 (Erg11) inhibition [4] [5]. | Systemic Candida infections, cryptococcal meningitis [6] [4]. | Suitable for systemic use; primarily fungistatic against Candida [6] [5]. |
| Itraconazole [7] [4] | Triazole | Inhibits ergosterol synthesis via CYP51 (Erg11) inhibition [4]. | Wide range: dermatophytes, Aspergillus, Blastomyces, Coccidioides [6] [7]. | Used for both systemic mycoses and, in pulsed regimens, for superficial fungal infections [7]. |
| Voriconazole [8] [9] [5] | Triazole | Inhibits ergosterol synthesis via CYP51 (Erg11) inhibition [5]. | First-line for invasive aspergillosis; other molds and yeasts [8] [9]. | Requires therapeutic drug monitoring due to variable pharmacokinetics and drug interactions [8]. |
| Bifonazole [7] [2] | Imidazole | Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis [2]. | Dermatophytes, yeasts, some Gram-positive bacteria [2]. | Once-daily topical application improves patient compliance [2]. |
The shared core mechanism of azole antifungals is the inhibition of a critical enzyme in the ergosterol biosynthesis pathway, as illustrated below.
This disruption leads to the accumulation of toxic methylated sterols and the depletion of ergosterol, compromising fungal cell membrane integrity and function [1] [5].
For superficial infections, the efficacy of topical azoles is often compared in clinical settings. The table below summarizes key experimental and clinical findings.
| Antifungal Agent | Clinical Context / Experiment | Comparative Efficacy & Findings | Reference / Model |
|---|---|---|---|
| This compound | Chronic Candida Vulvovaginitis | 90% clinical cure rate when combined with oral Itraconazole vs. 70% with local Isoconazole alone [10]. | Clinical study (n=200) [10]. |
| This compound | Foot & Nail Infections | Demonstrated effectiveness comparable to Clotrimazole against dermatophytes and other fungi [3]. | Clinical study [3]. |
| Luliconazole | Dermatophytosis (Tinea Corporis/Cruris) | Effective with once-daily application; noted for potent activity [7]. | Clinical trial review [7]. |
| Terbinafine (Allylamine) | Tinea Pedis | Produced remission after 7 days of application; some formulations as a single application [7]. | Clinical trial review [7]. |
| Various Topical Azoles | Dermatophyte Skin Infections | Little difference in efficacy between older (Clotrimazole, Miconazole) and newer (Sertaconazole, Luliconazole, Isoconazole) azoles [7]. | Review of clinical trials [7]. |
The rise of antifungal resistance is a significant concern. The primary mechanisms by which pathogenic fungi develop resistance to azole drugs are summarized below.
These resistance strategies are supported by experimental evidence [4] [5]:
Based on the comparative analysis, here are the key differentiators of this compound:
The antibacterial properties of isoconazole nitrate are a key feature of its broad-spectrum profile.
The following table compares this compound with two other common topical antifungals based on the gathered data.
| Parameter | This compound | Clotrimazole | Terbinafine |
|---|---|---|---|
| Drug Class | Imidazole [1] | Imidazole [1] | Allylamine [1] |
| Primary Mechanism | Inhibits ergosterol synthesis; induces ROS in bacteria [2] [1] | Inhibits ergosterol synthesis [1] | Inhibits squalene epoxidase, leading to toxic squalene accumulation and ergosterol depletion [1] |
| Antibacterial Activity | Broad-spectrum against Gram-positive bacteria [2] [3] | Primarily antifungal, with a narrower antibacterial spectrum [1] | Primarily antifungal, highly potent against dermatophytes [1] |
| Key Efficacy Data | MICs lower than ampicillin for some Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus haemolyticus); effective against MRSA [2] | Proven efficacy, though may require longer treatment duration [1] | High cure rates with rapid onset of action; shorter treatment duration for superficial infections [1] |
The key experiments that substantiate the antibacterial claims for this compound involve standard microbiological techniques.
The following diagram illustrates the dual mechanism of action of this compound.
This diagram summarizes the two primary pathways through which this compound exerts its antimicrobial effects.
The table below summarizes the key experimental findings on the antibacterial properties of this compound against various Gram-positive bacteria.
| Bacterial Strain | Experimental Findings / MIC Data | Context & Comparison | Source |
|---|---|---|---|
| General Gram-positive bacteria | Broad bacteriostatic and bactericidal action; effective against pathogens in dermatomycoses. | MICs well below the concentration of ISN achieved in skin and hair follicles. | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Incubation led to a 50% kill rate. | The bactericidal effect was not reduced by the corticosteroid in Travocort cream. | [2] |
| Staphylococcus aureus | 36% of cells were ROS-positive after 30 min; 90% after 60 min. | Suggests a ROS-dependent antibacterial mechanism. | [2] |
| Bacillus cereus, Staphylococcus haemolyticus, Staphylococcus hominis | ISN MICs were lower than those of ampicillin. | Compared to the reference antibiotic ampicillin using the broth-dilution method. | [2] |
| Corynebacterium tuberculostearicum, Streptococcus salivarius | ISN MICs were similar to those of ampicillin. | Compared to the reference antibiotic ampicillin using the broth-dilution method. | [2] |
| Corynebacterium minutissimum | Demonstrated activity. | Listed as part of ISN's broad-spectrum activity. | [3] |
| Various Staphylococcus & Streptococcus species | Demonstrated activity. | Isolated from otomycosis patients; ISN cream showed high clinical efficacy. | [4] |
The efficacy data presented above are generated from standardized and clinically relevant methodologies. Here are the details of the key experimental protocols cited:
While this compound's primary antifungal mechanism is the inhibition of ergosterol synthesis, evidence suggests its antibacterial effect may operate through a different pathway. Research indicates that its action against Gram-positive bacteria may be Reactive Oxygen Species (ROS)-dependent [2]. Incubation with ISN leads to a significant increase in ROS within bacterial cells, which can cause oxidative damage to lipids, proteins, and DNA, ultimately leading to cell death.
The diagram below illustrates this proposed antibacterial mechanism.
A key challenge for many topical agents is ensuring sufficient delivery to the site of infection. Research has focused on improving the solubility and penetration of ISN:
The following diagram outlines a consolidated experimental workflow that can be used to comprehensively evaluate the antibacterial efficacy and mechanism of a topical agent like this compound, integrating the protocols described above.
Environmental Hazard